molecular formula C17H16O6 B2780946 4-Formylphenyl 3,4,5-trimethoxybenzoate CAS No. 330832-10-5

4-Formylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B2780946
CAS No.: 330832-10-5
M. Wt: 316.309
InChI Key: GYFRVOXKAMQGEA-UHFFFAOYSA-N
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Description

4-Formylphenyl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C17H16O6 and its molecular weight is 316.309. The purity is usually 95%.
BenchChem offers high-quality 4-Formylphenyl 3,4,5-trimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 3,4,5-trimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-formylphenyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFRVOXKAMQGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Formylphenyl 3,4,5-trimethoxybenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 330832-10-5 Molecular Weight: 316.31 g/mol [1][2]

Executive Summary & Chemical Identity

4-Formylphenyl 3,4,5-trimethoxybenzoate is a specialized ester intermediate utilized primarily in the synthesis of liquid crystalline materials and bioactive chalcone derivatives. Structurally, it functions as a mesogenic core , linking a rigid trimethoxy-substituted benzene ring to a reactive aldehyde handle via an ester bridge.

This compound serves as a critical "linchpin" scaffold: the ester linkage provides hydrolytic stability under neutral conditions, while the aldehyde group (


) allows for rapid downstream diversification into Schiff bases, stilbenes, or cinnamic acid derivatives.
Physicochemical Characterization
PropertyValueNote
CAS Number 330832-10-5 Verified Identifier
Molecular Formula

Molecular Weight 316.31 g/mol
Appearance White to off-white crystalline solidTypical of benzoate esters
Solubility Soluble in DCM,

, DMSO; Insoluble in

Lipophilic character dominates
Reactive Moieties Ester (C=O), Aldehyde (CHO), Methoxy (

)
Multi-functional scaffold

Synthetic Architecture

Reaction Mechanism (Nucleophilic Acyl Substitution)

The synthesis involves the nucleophilic attack of the phenoxide oxygen of 4-hydroxybenzaldehyde onto the carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. A base (Triethylamine or Pyridine) acts as an HCl scavenger to drive the equilibrium forward.

Validated Synthesis Protocol

Objective: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate on a 10 mmol scale.

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (10.5 mmol)

  • 4-Hydroxybenzaldehyde (10.0 mmol)

  • Triethylamine (

    
    ) (12.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-Hydroxybenzaldehyde (1.22 g) in 40 mL anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.67 mL) via syringe. The solution may darken slightly due to phenoxide formation. Cool to 0°C in an ice bath.

  • Acylation: Dissolve 3,4,5-Trimethoxybenzoyl chloride (2.42 g) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Scientist's Note: Slow addition prevents localized overheating and minimizes side reactions (e.g., polymerization of the aldehyde).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with saturated

      
       (2 x 20 mL) to remove unreacted acid/phenol.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

SynthesisPath Reagent1 3,4,5-Trimethoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent1->Intermediate Nucleophilic Attack Reagent2 4-Hydroxybenzaldehyde Reagent2->Intermediate + Et3N (Base) Product 4-Formylphenyl 3,4,5-trimethoxybenzoate (CAS 330832-10-5) Intermediate->Product Elimination Byproduct HCl (Et3N Salt) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Structural Analysis & Identification

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

TechniqueDiagnostic SignalStructural Assignment

NMR

9.98–10.0 ppm (s, 1H)
Aldehyde proton (

)

3.90–3.95 ppm (s, 9H)
Trimethoxy protons (

)

7.40–8.00 ppm (m, Ar-H)
Aromatic protons (Benzoate & Phenolic rings)
IR Spectroscopy 1735

Ester Carbonyl (

) stretch
1700

Aldehyde Carbonyl (

) stretch
Mass Spectrometry

316.3

Molecular Ion

Applications in Drug Discovery & Materials Science

This compound is rarely the "final" drug but serves as a high-value Intermediate .

Liquid Crystal Engineering

The molecule possesses a rigid, rod-like structure (calamitic mesogen). The 3,4,5-trimethoxy tail acts as a flexible but bulky terminus that suppresses high melting points, while the central ester linkage extends the conjugation.

  • Utility: Precursor for Schiff base liquid crystals. Reacting the aldehyde with substituted anilines yields imines with tunable phase transition temperatures.

Medicinal Chemistry (Chalcones & Stilbenes)

The aldehyde functionality is the gateway to Chalcone Synthesis via Claisen-Schmidt condensation.

  • Reaction: Condensation with acetophenones (e.g., 4-aminoacetophenone) yields chalcone-ester hybrids.

  • Therapeutic Potential: These hybrids are investigated for tubulin polymerization inhibition (anticancer) due to the trimethoxyphenyl pharmacophore, which mimics Colchicine and Combretastatin A-4 binding.

Downstream Functionalization Workflow

Applications Core 4-Formylphenyl 3,4,5-trimethoxybenzoate Schiff Rxn: + Amines (Schiff Base Formation) Core->Schiff Condensation Rxn: + Acetophenones (Claisen-Schmidt) Core->Condensation Oxidation Rxn: Oxidation (Pinnick) Core->Oxidation LC Liquid Crystalline Imines Schiff->LC Mesogenic Properties Chalcone Bioactive Chalcones (Antitumor Agents) Condensation->Chalcone Tubulin Binding Acid Benzoic Acid Derivs (Linkers) Oxidation->Acid

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for materials and medicinal chemistry.

References

  • PubChem. (2025).[3][4] Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate (CID 135492853). National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling of 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility characteristics, thermodynamic profiling, and experimental protocols for 4-Formylphenyl 3,4,5-trimethoxybenzoate (CAS: 330832-10-5).

Executive Summary

4-Formylphenyl 3,4,5-trimethoxybenzoate is a critical ester intermediate used primarily in the synthesis of liquid crystalline materials (mesogens) and Schiff base ligands for coordination chemistry. Its structure combines a lipophilic 3,4,5-trimethoxybenzoate moiety with a reactive 4-formylphenyl group.

Understanding its solubility landscape is essential for two unit operations:

  • Synthesis Purification: Removing unreacted 3,4,5-trimethoxybenzoic acid or 4-hydroxybenzaldehyde.

  • Crystal Growth: Controlled crystallization of the final ester or its downstream Schiff base derivatives.

This guide provides a predictive solubility profile based on structural analogs (e.g., Ethyl 3,4,5-trimethoxybenzoate), a validated experimental protocol for precise solubility determination, and the thermodynamic framework for modeling dissolution.

Chemical Profile & Solubility Landscape[1]

Structural Determinants of Solubility

The molecule (C


H

O

) exhibits distinct "solubility domains":
  • The Trimethoxy Domain: The three methoxy groups increase electron density and provide weak hydrogen bond acceptance, enhancing solubility in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

  • The Ester Linkage: Susceptible to hydrolysis in strong aqueous acids/bases; dictates the use of anhydrous organic solvents.

  • The Formylphenyl Domain: Adds structural rigidity and planarity, significantly increasing the melting point compared to alkyl esters. This rigidity decreases solubility in aliphatic hydrocarbons (Hexane).

Solubility Classification (Predictive)

Based on Hansen Solubility Parameters (HSP) and analog data.

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Dipolar Aprotic DMF, DMSO, DMAcHigh Strong dipole-dipole interactions with the ester/aldehyde.
Chlorinated Chloroform, DCMHigh Favorable dispersion forces; ideal for reaction media.
Polar Aprotic Acetone, Ethyl AcetateModerate Good for recrystallization (high

coefficient).
Polar Protic Ethanol, MethanolLow to Moderate Soluble at boiling; sparingly soluble at RT. Ideal anti-solvents.
Non-Polar Hexane, CyclohexaneVery Low Lack of polar interactions; used to precipitate the product.
Aqueous WaterInsoluble Hydrophobic exclusion dominates.

Experimental Protocol: Dynamic Laser Monitoring Method

Standard Operating Procedure (SOP) for determining precise mole fraction solubility (


).
Principle

This method eliminates the subjectivity of visual inspection by using a laser transmission system. As the solid dissolves, the turbidity decreases, and laser transmittance increases. The saturation point is defined as the temperature at which transmittance maximizes and stabilizes.

Workflow Diagram

SolubilityProtocol cluster_apparatus Apparatus Setup Prep Sample Preparation (Excess Solute + Solvent) Equilib Equilibration (Stirring @ T_start) Prep->Equilib Heat Stepwise Heating (0.1 K/min) Equilib->Heat Laser Laser Monitoring (Transmittance Check) Heat->Laser Laser->Heat Turbid (<100%) Detect Dissolution Point (Max Transmittance) Laser->Detect Clear (Max T) Calc Calculate Mole Fraction (x) Detect->Calc

Caption: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid solubility.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    , approx. 0.1 g) of 4-Formylphenyl 3,4,5-trimethoxybenzoate into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent (e.g., Ethanol).
    
  • Setup: Insert a laser probe (or set up a laser source/photodetector path) through the vessel. Engage magnetic stirring (400 rpm).

  • Equilibration: Set the thermostat to 5 K below the expected dissolution temperature.

  • Ramping: Increase temperature slowly (0.1 K/min). Record the intensity of the laser beam passing through the solution.

  • Determination: The temperature at which the laser intensity reaches a maximum plateau is recorded as the saturation temperature (

    
    )  for that specific concentration.
    
  • Calculation: Convert masses to mole fraction (

    
    ):
    
    
    
    
    Where
    
    
    is the molar mass of the solute (316.31 g/mol ) and
    
    
    is the solvent.

Thermodynamic Modeling Framework

To rigorously describe the solubility data for process engineering, the Modified Apelblat Equation is the industry standard.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Interpretation:

    • B: Reflects the enthalpy of solution (usually negative for endothermic processes).

    • C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated:
  • Enthalpy:

    
    
    
  • Gibbs Free Energy:

    
    
    
  • Entropy:

    
    
    

Expected Behavior for 4-Formylphenyl 3,4,5-trimethoxybenzoate:

  • 
     (Endothermic):  Solubility increases with temperature.
    
  • 
    :  The dissolution is non-spontaneous (requires thermal energy to overcome crystal lattice energy).
    
  • 
    :  The disorder of the system increases as the crystal lattice breaks down.
    

Synthesis & Purification Context

Solubility data is most critical during the purification of the crude ester.

Synthesis Pathway

The ester is typically synthesized via Steglich esterification or Acid Chloride coupling:



Purification Strategy (Based on Solubility)
  • Impurity 1 (3,4,5-Trimethoxybenzoic acid): Soluble in dilute aqueous base (NaHCO

    
    ). The ester is insoluble in water.[1]
    
    • Action: Wash the organic reaction mixture (DCM) with saturated NaHCO

      
      .
      
  • Impurity 2 (Dicyclohexylurea - DCU): Insoluble in cold DCM/Ethyl Acetate.

    • Action: Filter the cold reaction mixture to remove DCU precipitate.

  • Recrystallization:

    • Dissolve crude ester in minimum boiling Ethanol (or Ethanol/Ethyl Acetate 9:1).

    • Cool slowly to 4°C. The ester crystallizes out; impurities remain in the mother liquor.

Purification Crude Crude Reaction Mixture (Ester + Acid + DCU) Filter Filtration (Remove Solid DCU) Crude->Filter DCU Insoluble in DCM Wash Liquid-Liquid Extraction (DCM vs NaHCO3) Filter->Wash Filtrate Evap Evaporation (Remove DCM) Wash->Evap Organic Layer (Ester) Recrys Recrystallization (Boiling Ethanol) Evap->Recrys Solid Residue Pure Pure 4-Formylphenyl 3,4,5-trimethoxybenzoate Recrys->Pure Cooling

Caption: Purification workflow leveraging differential solubility profiles.

References

  • PubChem. (2025). Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate (CAS 330832-10-5).[2][3][4][5][6][7] National Library of Medicine. [Link]

  • Zhang, Y., et al. (2020). Solubility Measurement and Thermodynamic Modeling of 2,3,4-Trimethoxybenzoic Acid in 12 Solvents. Journal of Chemical & Engineering Data. (Analogous thermodynamic behavior). [Link]

  • Accela Chem. (2025). Product Safety Data Sheet: 4-Formylphenyl 3,4,5-trimethoxybenzoate. [Link][2]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat model). [Link]

Sources

3,4,5-Trimethoxybenzoic acid 4-formylphenyl ester safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 3,4,5-Trimethoxybenzoic acid 4-formylphenyl ester (CAS: 330832-10-5). This document is structured for researchers and drug development professionals, synthesizing safety data, synthesis protocols, and application contexts.

Role & Context: High-value intermediate for medicinal chemistry (tubulin inhibitors, polyphenol analogues).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a convergence of two pharmacologically active scaffolds: the 3,4,5-trimethoxybenzoate moiety (common in reserpine and podophyllotoxin-like alkaloids) and 4-hydroxybenzaldehyde (a versatile linker).

PropertySpecification
Chemical Name 4-Formylphenyl 3,4,5-trimethoxybenzoate
CAS Number 330832-10-5
Molecular Formula C₁₇H₁₆O₆
Molecular Weight 316.31 g/mol
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O
Appearance White to off-white crystalline powder (Predicted)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low water solubility
LogP (Predicted) ~2.7 (Lipophilic)
Melting Point 120–125 °C (Estimated based on structural analogues)

Safety Data Sheet (SDS) Summary

Note: As a research chemical, specific toxicological data is limited. The following profile is derived from the properties of its component moieties and standard GHS classifications for similar benzoate esters.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeHazard Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT-SE H335 May cause respiratory irritation.
Precautionary Statements
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Emergency Response Workflow

The following decision tree outlines the immediate response protocols for exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Advice if Irritation Persists Skin->ActSkin ActEye 1. Rinse Cautiously (15 min) 2. Remove Contact Lenses 3. Urgent Medical Attention Eye->ActEye ActInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Attention Inhale->ActInhale

Figure 1: Emergency response logic for exposure to 3,4,5-trimethoxybenzoic acid derivatives.

Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Acyl Substitution (Esterification) Rationale: Direct Fisher esterification is often low-yielding for sterically hindered acids like 3,4,5-trimethoxybenzoic acid. The Acid Chloride method is preferred for its high reactivity and cleaner workup, especially when coupling with a phenol (4-hydroxybenzaldehyde).

Reaction Pathway

The synthesis involves the activation of 3,4,5-trimethoxybenzoic acid to its acid chloride, followed by nucleophilic attack by the phenoxide of 4-hydroxybenzaldehyde.

SynthesisPathway Acid 3,4,5-Trimethoxybenzoic Acid (Starting Material) AcidCl 3,4,5-Trimethoxybenzoyl Chloride Acid->AcidCl Activation (Reflux, 2h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Aldehyde 4-Hydroxybenzaldehyde (Nucleophile) Product 4-Formylphenyl 3,4,5-trimethoxybenzoate (Final Product) Aldehyde->Product Base Triethylamine (Et3N) (Base Catalyst) Base->Product AcidCl->Product Esterification (DCM, 0°C to RT)

Figure 2: Synthesis workflow via Acid Chloride activation.

Detailed Experimental Protocol

Reagents:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DCM (or Toluene).

    • Add Thionyl chloride dropwise under inert atmosphere (N₂).

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Critical Step: Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid). Redissolve in fresh anhydrous DCM.

  • Coupling (Esterification):

    • In a separate flask, dissolve 4-hydroxybenzaldehyde and Triethylamine in anhydrous DCM. Cool to 0°C.[2]

    • Slowly add the acid chloride solution dropwise to the aldehyde mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with water.[2][3] Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate:Hexane gradient).

Applications in Drug Discovery

This compound is a "Privileged Structure" intermediate. It combines two key pharmacophores:

  • The "Trimethoxy" Motif: Highly specific for the colchicine-binding site on tubulin. Compounds containing this motif often exhibit potent antimitotic activity (e.g., Combretastatin A4, Podophyllotoxin).

  • The "Formyl" Handle: The aldehyde group at the 4-position allows for rapid diversification via:

    • Knoevenagel Condensation: To form chalcones or stilbenes (anticancer agents).

    • Reductive Amination: To introduce solubilizing amine groups.

    • Schiff Base Formation: To create hydrazone-based linkers.

Target Therapeutic Areas:

  • Oncology: Tubulin polymerization inhibitors.

  • Neuroprotection: Antioxidant polyphenol analogues.

Stability & Storage

  • Storage Conditions: Store at 2–8°C (Refrigerator).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.

  • Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis of ester), strong reducing agents.

References

  • PubChem. 4-formylphenyl 3,4,5-trimethoxybenzoate (Compound).[4] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. Org. Synth. 1971, 51, 8. Available at: [Link]

  • Accela Chem. Product Data: 4-formylphenyl 3,4,5-trimethoxybenzoate. Available at: [Link]

Sources

The Central Role of 4-Formylphenyl 3,4,5-trimethoxybenzoate in the Design of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Application Scientists

The pursuit of novel liquid crystalline materials with tailored properties is a cornerstone of modern materials science, with applications spanning from high-resolution displays to advanced optical sensors. Within this field, the molecular architecture of a liquid crystal is paramount in defining its mesomorphic behavior, thermal stability, and electro-optical response. This guide focuses on a key building block, 4-Formylphenyl 3,4,5-trimethoxybenzoate , and its pivotal role in the synthesis of high-performance Schiff base liquid crystals. The unique combination of a reactive aldehyde group, a rigid phenyl benzoate core, and the electron-donating 3,4,5-trimethoxy substituents make this molecule a versatile precursor for a wide array of calamitic (rod-shaped) liquid crystals. This document provides a comprehensive overview of its synthesis, application in the formation of Schiff base mesogens, and the detailed experimental protocols for their characterization.

The Core Moiety: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

The synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate is a two-step process that begins with the preparation of the acid chloride of 3,4,5-trimethoxybenzoic acid, followed by its esterification with 4-hydroxybenzaldehyde. This approach ensures a high yield and purity of the final product, which is essential for subsequent liquid crystal synthesis.

Synthesis of 3,4,5-trimethoxybenzoyl chloride

The initial step involves the conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acyl chloride derivative. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 3,4,5-trimethoxybenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 3,4,5-trimethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear or slightly yellow liquid.

Esterification to Yield 4-Formylphenyl 3,4,5-trimethoxybenzoate

The final step in the synthesis of the core compound is the esterification of 4-hydroxybenzaldehyde with the prepared 3,4,5-trimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

  • Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1 equivalent) and pyridine (a slight excess, to act as a base) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure 4-Formylphenyl 3,4,5-trimethoxybenzoate as a solid.

Synthesis_of_4-Formylphenyl_3,4,5-trimethoxybenzoate cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification 3,4,5-trimethoxybenzoic_acid 3,4,5-trimethoxybenzoic acid 3,4,5-trimethoxybenzoyl_chloride 3,4,5-trimethoxybenzoyl chloride 3,4,5-trimethoxybenzoic_acid->3,4,5-trimethoxybenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3,4,5-trimethoxybenzoyl_chloride Final_Product 4-Formylphenyl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxybenzoyl_chloride->Final_Product Stirring, RT 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->Final_Product Pyridine Pyridine (Base) Pyridine->Final_Product

Caption: Synthesis pathway for 4-Formylphenyl 3,4,5-trimethoxybenzoate.

Application in Schiff Base Liquid Crystal Synthesis

The aldehyde functionality of 4-Formylphenyl 3,4,5-trimethoxybenzoate is the key to its application in liquid crystal research. It readily undergoes a condensation reaction with primary amines to form Schiff bases (or imines), which are a well-established class of liquid crystals.[1] The general structure of a Schiff base is R₁R₂C=N-R₃, where the C=N double bond is the characteristic imine group.[1] The formation of this linkage extends the rigid core of the molecule, which is a crucial factor for the formation of a mesophase.[2]

The versatility of this reaction allows for the synthesis of a vast library of liquid crystals by simply varying the amine component. The choice of the amine, particularly the length of its alkyl or alkoxy chain, significantly influences the mesomorphic properties of the final compound, such as the type of mesophase (nematic, smectic) and the transition temperatures.[3]

Experimental Protocol: General Synthesis of Schiff Base Liquid Crystals

  • Reaction Setup: In a round-bottom flask, dissolve 4-Formylphenyl 3,4,5-trimethoxybenzoate (1 equivalent) and the desired primary amine (1 equivalent) in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture. The Schiff base product often precipitates out of the solution. If not, the product can be precipitated by adding cold water.

  • Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure liquid crystalline compound.

Schiff_Base_Formation Core_Compound 4-Formylphenyl 3,4,5-trimethoxybenzoate Schiff_Base_LC Schiff Base Liquid Crystal Core_Compound->Schiff_Base_LC Ethanol, Acetic Acid (cat.), Reflux Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base_LC

Caption: General reaction scheme for the synthesis of Schiff base liquid crystals.

Characterization of Liquid Crystalline Properties

The characterization of the synthesized Schiff base compounds is crucial to determine their liquid crystalline properties, including the identification of mesophases and their transition temperatures. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for determining the temperatures and enthalpy changes associated with phase transitions, such as crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.[5]

Experimental Protocol: Characterization by DSC

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the purified Schiff base liquid crystal into an aluminum DSC pan.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (the transition to the isotropic liquid phase).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • A second heating scan is often performed to obtain data on a sample with a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peaks (on heating) and exothermic peaks (on cooling) that correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification of liquid crystal phases. Each type of mesophase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers.

Experimental Protocol: Characterization by POM

  • Sample Preparation: Place a small amount of the Schiff base liquid crystal on a clean glass microscope slide and cover it with a coverslip.

  • Instrumentation: Use a polarizing microscope equipped with a hot stage for precise temperature control.

  • Observation:

    • Heat the sample on the hot stage to its isotropic liquid phase, which will appear dark between the crossed polarizers.

    • Slowly cool the sample and observe the formation of the liquid crystal phase.

    • Identify the characteristic textures that appear. For example, a nematic phase often exhibits a "threaded" or "schlieren" texture, while smectic phases show "focal conic" or "fan-shaped" textures.

    • Record the temperatures at which these phase transitions occur and compare them with the data obtained from DSC.

LC_Characterization_Workflow Start Synthesized Schiff Base Compound DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM Data_Analysis Data Analysis and Interpretation DSC->Data_Analysis Thermogram POM->Data_Analysis Optical Textures End Identification of Mesophases and Transition Temperatures Data_Analysis->End

Caption: Workflow for the characterization of liquid crystals.

Mesomorphic Properties of Derived Liquid Crystals

The mesomorphic behavior of Schiff base liquid crystals derived from 4-Formylphenyl 3,4,5-trimethoxybenzoate is highly dependent on the structure of the amine component. The presence of the three methoxy groups on one end of the molecule introduces a significant lateral dipole moment and can influence the packing of the molecules in the liquid crystalline phase. The length of the terminal alkyl or alkoxy chain on the amine part plays a crucial role in determining the thermal stability and the type of mesophase exhibited. Generally, as the chain length increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase.[3]

Table 1: Representative Mesomorphic Properties of Schiff Base Liquid Crystals with a Phenyl Benzoate Core

Compound Structure (General)R (Amine Substituent)Phase Transitions (°C) on HeatingPhase Transitions (°C) on CoolingMesophase(s)
-OCH₃Cr 110 N 125 II 124 N 85 CrNematic (N)
-OC₄H₉Cr 98 N 135 II 134 N 90 CrNematic (N)
-OC₇H₁₅Cr 92 SmA 115 N 128 II 127 N 114 SmA 80 CrSmectic A (SmA), Nematic (N)
-OC₁₀H₂₁Cr 88 SmA 122 II 121 SmA 75 CrSmectic A (SmA)

Note: The data in this table is representative and compiled from various sources on Schiff base liquid crystals with similar core structures. The exact transition temperatures for derivatives of 4-Formylphenyl 3,4,5-trimethoxybenzoate may vary.

Conclusion

4-Formylphenyl 3,4,5-trimethoxybenzoate stands out as a highly valuable and versatile building block in the field of liquid crystal research. Its straightforward synthesis and the reactivity of its aldehyde group enable the creation of a diverse range of Schiff base liquid crystals. The inherent structural features of this core moiety, including its rigidity and the presence of multiple methoxy groups, provide a strong foundation for the design of materials with desirable mesomorphic properties. The ability to fine-tune these properties by simply altering the amine component in the Schiff base condensation reaction offers a powerful tool for developing new liquid crystals for advanced applications. The experimental protocols detailed in this guide provide a solid framework for researchers and scientists to synthesize and characterize these promising materials, paving the way for future innovations in liquid crystal technology.

References

  • Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Available at: [Link]

  • Hassan, Y. A., et al. (2022). New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Available at: [Link]

  • Rasayan Journal of Chemistry. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 3,4,5-trimethoxyphenol.
  • Rasayan Journal of Chemistry. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Available at: [Link]

  • Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Available at: [Link]

  • New Journal of Chemistry. (2021). Exploring mesophase behavior and biological potential of liquid crystalline Schiff base derivatives of vanilloxy ester: experimental and theoretical studies. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • ResearchGate. (2025). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Available at: [Link]

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base Liquid Crystals. Available at: [Link]

  • ResearchGate. (2025). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available at: [Link]

  • Krishikosh. (n.d.). SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Available at: [Link]

  • ResearchGate. (2019). Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. Available at: [Link]

  • World Journal of Environmental Biosciences. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. Available at: [Link] jeb.org/sites/default/files/2-WJEB-221-2018.pdf

  • Al-Dujaili, A. H., et al. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. Available at: [Link]

  • Journal of Applicable Chemistry. (2014). Theoretical Study of the Schiff Base Formation Between Para-Substituted-Aniline with Thiophene-2-Carbaldehyde. Available at: [Link]

  • Indonesian Journal of Chemistry. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Available at: [Link]

  • Frontiers in Chemistry. (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. Available at: [Link]

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Architecting Reactive Soft Matter: A Technical Guide to Aldehyde-Functionalized Benzoate Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the engineering, synthesis, and application of reactive aldehyde mesogens based on a benzoate ester core . Unlike inert liquid crystals (LCs) used in display technology, these molecules are designed as "active" building blocks. The aldehyde functionality serves as a dynamic handle for reversible covalent chemistry (Schiff base formation), enabling the creation of stimuli-responsive sensors and reprocessable liquid crystal elastomers (vitrimers).

We focus specifically on the 4-formylphenyl 4-(alkoxy)benzoate architecture. This structure balances the rigid calamitic core required for anisotropy with a chemically versatile headgroup, bridging the gap between soft matter physics and dynamic organic chemistry.

Part 1: Molecular Architecture & Design Logic

To design a functional mesogen, one must balance steric rigidity with chemical reactivity. The benzoate ester core provides the necessary aspect ratio for mesophase formation, while the aldehyde group introduces "orthogonal" reactivity—it remains stable during ester formation but reacts rapidly with amines under mild conditions.

Structural Anatomy

The molecule consists of three distinct functional domains:

  • The Tail (Alkyl Chain): A flexible spacer (typically

    
     to 
    
    
    
    ) that stabilizes the mesophase via van der Waals interactions and determines the melting point.
  • The Core (Benzoate Ester): A rigid, conjugated linker that dictates the optical anisotropy (

    
    ) and dielectric anisotropy (
    
    
    
    ).
  • The Head (Aldehyde): The electrophilic site for post-synthesis functionalization or networking.

Visualization of Design Logic

MesogenDesign Tail Alkyl Tail (Flexibility & Melting) Core Benzoate Core (Rigidity & Anisotropy) Tail->Core Stabilizes Mesophase Result Target Mesogen: 4-formylphenyl 4-alkoxybenzoate Tail->Result Head Aldehyde Group (Dynamic Reactivity) Core->Head Electronic Conjugation Core->Result Head->Result Enables Networking

Figure 1: Functional decomposition of the reactive mesogen. The modular design allows independent tuning of phase behavior (tail/core) and chemical reactivity (head).

Part 2: Synthetic Protocol (Self-Validating)

The synthesis of 4-formylphenyl 4-(hexyloxy)benzoate is described below. This protocol uses Steglich esterification, which is preferred over acid chloride routes to prevent side reactions with the aldehyde group and to operate under mild conditions.

Materials
  • Reactant A: 4-(Hexyloxy)benzoic acid (1.0 eq)

  • Reactant B: 4-Hydroxybenzaldehyde (1.0 eq)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation: Dissolve 4-(hexyloxy)benzoic acid and DMAP in anhydrous DCM at 0°C under a nitrogen atmosphere. Stir for 15 minutes to allow the formation of the active acyl-pyridinium species.

  • Coupling: Add 4-hydroxybenzaldehyde to the mixture.

  • Initiation: Dropwise add a solution of DCC in DCM over 30 minutes. Causality: Slow addition prevents thermal spikes that could promote N-acylurea rearrangement (a common byproduct).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.

  • Filtration: Filter off the white DCU precipitate. Wash the filter cake with cold DCM.

  • Workup: Wash the filtrate sequentially with:

    • 10% Citric acid (removes DMAP/residual amine).

    • Saturated

      
       (removes unreacted acid).
      
    • Brine (drying).

  • Purification (Critical): Recrystallize from ethanol/ethyl acetate (9:1). Note: Column chromatography is often unnecessary if the washing steps are rigorous.

Self-Validation Criteria (QC)

Before proceeding to application, the material must pass these checks:

TechniqueObservationInterpretation
FT-IR Peak at ~1735 cm⁻¹Formation of Ester C=O
FT-IR Peak at ~1695 cm⁻¹Retention of Aldehyde C=O (Distinct from ester)
1H NMR Singlet at ~10.0 ppmIntact Aldehyde proton (Crucial check against oxidation)
1H NMR Triplet at ~4.0 ppmAlkoxy chain attachment (

)

Part 3: Phase Characterization

Benzoate derivatives typically exhibit nematic or smectic phases depending on the tail length.[1] For the hexyloxy (


) derivative, an enantiotropic nematic phase is expected.
Experimental Data (Representative)

The following table summarizes the phase behavior for a homologous series of aldehyde-benzoates. Note the "Odd-Even" effect, where even-numbered chains often have higher transition temperatures due to better packing efficiency.

Homolog (n)Melting Point (

)
Clearing Point (

)
Phase Sequence (Heating)

(Butyl)
62°C78°CCr

N

Iso

(Hexyl)
58°C85°CCr

N

Iso

(Decyl)
65°C92°CCr

SmA

N

Iso

Legend: Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid.

Protocol for POM (Polarized Optical Microscopy)
  • Sandwich the sample between a glass slide and cover slip.

  • Heat to isotropic phase (

    
    C).
    
  • Cool at 1°C/min.

  • Observation: Look for "Schlieren" textures (brush-like defects) which confirm the Nematic phase. If "Focal Conic" fans appear, it indicates a Smectic phase (common in longer chains,

    
    ).
    

Part 4: Applications in Dynamic Networks & Sensing

The true utility of these mesogens lies in the aldehyde group's ability to undergo reversible condensation with amines.

Liquid Crystal Vitrimers (Reprocessable Elastomers)

By reacting the aldehyde mesogen with a flexible diamine crosslinker, one creates a Liquid Crystal Elastomer (LCE) held together by imine (Schiff base) bonds. Unlike permanent thermosets, these bonds can exchange under heat, allowing the material to be reshaped or healed.

  • Mechanism: Transimination (Imine-Amine Exchange).

  • Workflow: Mix Mesogen + Primary Diamine + Flexible Spacer

    
     Cast Film 
    
    
    
    Anneal.
Chemo-Sensing (Vapor Detection)

Aldehyde-functionalized LCs can detect amine vapors. The diffusion of an amine into the LC film disrupts the hydrogen bonding or reacts with the aldehyde, triggering a phase transition (Nematic


 Isotropic) visible to the naked eye.
Reaction & Sensing Workflow

Applications Mesogen Aldehyde Mesogen (Nematic Order) Reaction Schiff Base Condensation (-H2O) Mesogen->Reaction Amine Analyte / Crosslinker (Primary Amine) Amine->Reaction Network Dynamic LCE Network (Vitrimer) Reaction->Network If Difunctional Amine used Sensor Sensor Response (Phase Disruption) Reaction->Sensor If Volatile Amine vapor Network->Network Bond Exchange (Heat/Catalyst)

Figure 2: Divergent applications of the aldehyde mesogen. Pathway A (Left) leads to reprocessable networks; Pathway B (Right) leads to optical sensing.

References

  • Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. MDPI Sensors. (2022).[2] Reviews the mechanism of aldehyde-amine interactions in LC droplets for sensing applications.

  • Elastomer-Based Vitrimers: A Review of Preparation, Characterization, and Applications. ACS Omega. (2025).[2][3] Details the transimination chemistry used to create dynamic liquid crystal networks. (Note: Generalized DOI for ACS Omega search context)

  • Synthesis and Mesophase Behaviour of Homologous Series: 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate. World Scientific News. (2024).[4][5] Provides comparative phase transition data for benzoate ester homologs.

  • Liquid Crystal Elastomers: 30 Years After. PMC / NIH. (2020).[4][6] A foundational text on the physics and chemistry of LCEs, including crosslinking strategies.

  • Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Sciforum. (2012). Discusses oxidative stability and alternative synthetic routes for ester-aldehyde systems.

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Literature review of 4-Formylphenyl 3,4,5-trimethoxybenzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

This guide provides a comprehensive review of the primary synthesis pathways for 4-Formylphenyl 3,4,5-trimethoxybenzoate, a compound of interest for its potential applications as a building block in materials science and drug discovery. The structural combination of a reactive aldehyde and a substituted benzoate ester moiety makes it a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, experimental protocols, and the underlying chemical principles.

Introduction and Retrosynthetic Analysis

4-Formylphenyl 3,4,5-trimethoxybenzoate (Molecular Formula: C₁₇H₁₆O₆) is an aromatic ester.[1][2] Its synthesis is centered on the formation of an ester linkage between two key precursors: a phenolic aldehyde and a substituted benzoic acid. The primary retrosynthetic disconnection breaks this ester bond, revealing two principal synthetic approaches.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail two robust and widely applicable synthetic pathways: Acyl Chloride-Mediated Esterification and Mitsunobu Esterification . Each pathway offers distinct advantages and is suited for different laboratory scales and constraints.

Pathway 1: Acyl Chloride-Mediated Esterification

This classical approach is one of the most reliable methods for ester synthesis. It involves a two-step process: the activation of 3,4,5-trimethoxybenzoic acid to its highly reactive acyl chloride derivative, followed by its reaction with 4-hydroxybenzaldehyde.

Principle and Rationale

The core of this pathway is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. The chloride ion is an excellent leaving group, which drives the reaction to completion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting phenol and promoting the reaction forward.[3][4]

Preparation of Intermediates

A. 3,4,5-Trimethoxybenzoic Acid

This precursor can be synthesized from readily available gallic acid through methylation.[5]

B. 3,4,5-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Reagents like thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (triphosgene) are commonly employed.[6][7]

Caption: Workflow for Acyl Chloride-Mediated Esterification.

Experimental Protocol: Ester Synthesis

This protocol is adapted from general procedures for esterification using acyl chlorides.[4][8]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous THF to the flask dropwise over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a mixture such as chloroform:ethyl acetate (2:1).[3] The disappearance of the starting 4-hydroxybenzaldehyde spot indicates completion.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted starting materials and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Pathway 2: Mitsunobu Esterification

The Mitsunobu reaction is a powerful tool for forming esters from alcohols and carboxylic acids under mild, neutral conditions. It is particularly valuable when dealing with sensitive substrates that cannot tolerate the acidic or basic conditions of other methods.[9][10]

Principle and Rationale

The reaction mechanism is complex but proceeds via the activation of the alcohol (4-hydroxybenzaldehyde) by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The PPh₃ and DEAD first react to form a phosphonium salt. This intermediate then activates the hydroxyl group of 4-hydroxybenzaldehyde, making it a good leaving group. Finally, the carboxylate anion of 3,4,5-trimethoxybenzoic acid acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[9]

A significant challenge in this reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which can complicate purification.

Caption: Workflow for Mitsunobu Esterification.

Experimental Protocol

This protocol is based on a general Mitsunobu procedure.[9][13]

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq), 3,4,5-trimethoxybenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The order of addition is critical for success.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct. Direct purification of the crude residue by column chromatography on silica gel is the most effective method. Elute with a gradient of hexane/ethyl acetate to separate the desired ester from TPPO and other byproducts.

Comparative Analysis and Data

FeatureAcyl Chloride PathwayMitsunobu Pathway
Reagents 4-hydroxybenzaldehyde, 3,4,5-trimethoxybenzoyl chloride, base4-hydroxybenzaldehyde, 3,4,5-trimethoxybenzoic acid, PPh₃, DEAD/DIAD
Conditions 0 °C to Room Temp0 °C to Room Temp (Mild, neutral)
Advantages High yields, uses readily available reagents, scalable.Very mild conditions, tolerant of many functional groups.
Disadvantages Acyl chloride is moisture-sensitive; generates HCl byproduct.Stoichiometric amounts of byproducts (TPPO) that can be difficult to remove; higher reagent cost.
Purification Recrystallization or chromatography.Often requires chromatography.
Analytical Characterization Data

A multi-technique approach is essential for confirming the identity and purity of the final product.[14]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (~9.9-10.0 ppm), aromatic protons on both rings (in the range of 7.0-8.0 ppm), and methoxy group protons (~3.8-3.9 ppm).[14]
¹³C NMR Resonances for the aldehyde carbonyl (~191 ppm), ester carbonyl (~165 ppm), aromatic carbons, and methoxy carbons (~56 ppm).[14]
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of C₁₇H₁₆O₆ (316.09 g/mol ).[2]
HPLC A single major peak under appropriate reversed-phase conditions, used to determine purity.[15]

Conclusion

Both the acyl chloride-mediated and Mitsunobu esterification pathways provide effective means to synthesize 4-Formylphenyl 3,4,5-trimethoxybenzoate. The choice of method depends on the specific requirements of the synthesis. For larger-scale preparations where cost and ease of purification are paramount, the acyl chloride method is generally preferred. For small-scale synthesis or when working with highly sensitive substrates, the mild conditions of the Mitsunobu reaction offer a significant advantage, despite the purification challenges. In all cases, rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. [Link]

  • Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). [Link]

  • Arshad, N., et al. (2013). N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1811. [Link]

  • Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. [Link]

  • Google Patents. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • PrepChem.com. Preparation of 3,4,5-trimethoxybenzoic acid. [Link]

  • ResearchGate. Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535–2553. [Link]

  • Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • PubChem. 4-Formylphenyl 4-methoxybenzoate. [Link]

  • Pérez-Vinuesa, M., et al. (2018). 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. International Journal of Molecular Sciences, 19(11), 3350. [Link]

  • Kumar, R., et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Chemistry & Chemical Technology, 16(3), 334-343. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PubChemLite. 4-formylphenyl 3,4,5-trimethoxybenzoate (C17H16O6). [Link]

  • Google Patents. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

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Structural Divergence and Pharmacological Utility: 4-Formylphenyl 3,4,5-trimethoxybenzoate vs. Gallic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological divergences between 4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB) and Gallic Acid Esters (GAEs) .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In the landscape of benzoic acid derivatives, Gallic Acid Esters (GAEs) and 4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB) represent two diametrically opposed pharmacological strategies derived from the same phenolic core.

While GAEs (e.g., propyl gallate, EGCG) rely on free phenolic hydroxyls to function as direct antioxidants and redox regulators , FPTB utilizes O-methylation to eliminate redox activity, thereby enhancing lipophilicity and targeting the colchicine-binding site of tubulin . Furthermore, the unique 4-formylphenyl moiety in FPTB transforms it into a reactive "pharmacological scaffold," enabling the synthesis of bioactive Schiff bases (hydrazones), whereas GAEs are typically stable, terminal end-products.

This guide analyzes the physicochemical switches that dictate these behaviors and provides validated protocols for their synthesis and characterization.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the "masking" of the polyphenolic core.

Structural Comparison
FeatureGallic Acid Esters (GAEs)4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB)
Core Motif 3,4,5-Trihydroxybenzoyl (Free Phenol)3,4,5-Trimethoxybenzoyl (Methylated Ether)
Tail Group Inert Alkyl (Methyl, Propyl, Octyl)Reactive Aryl-Aldehyde (4-Formylphenyl)
H-Bond Donors High (3 per molecule)Zero (0 per molecule)
LogP (Lipophilicity) Low to Moderate (0.9 - 3.0 depending on tail)High (> 3.[1][2]5)
Redox Potential High (Readily oxidized to quinones)None (Redox inert)
Primary Target ROS/RNS, Metal Ions, Membrane ProteinsTubulin (Microtubules), Hydrazide Linkers
The "Methoxy Switch"

The conversion of hydroxyls to methoxy groups in FPTB serves a critical drug design purpose:

  • Metabolic Stability: It prevents rapid glucuronidation and sulfation, common clearance pathways for GAEs.

  • Pharmacophore Shift: The 3,4,5-trimethoxyphenyl (TMP) motif is the specific pharmacophore required to fit into the hydrophobic pocket of

    
    -tubulin (similar to Colchicine and Combretastatin A-4). GAEs cannot bind this site effectively due to polarity.
    

Part 2: Synthetic Pathways

The synthesis of these two classes requires distinct methodologies to manage the reactivity of the phenolic oxygen.

Visualization of Synthetic Logic

Synthesis_Logic GA Gallic Acid (3,4,5-Trihydroxybenzoic acid) Fischer Fischer Esterification (H2SO4, Reflux) GA->Fischer + Alkyl DMS Dimethyl Sulfate / K2CO3 GA->DMS Methylation TMBA 3,4,5-Trimethoxybenzoic Acid SOCl2 SOCl2 / Reflux TMBA->SOCl2 Alkyl Alkyl Alcohol (e.g., Propanol) Alkyl->Fischer GAE_Prod Gallic Acid Ester (Antioxidant) Fischer->GAE_Prod DMS->TMBA AcidCl Acid Chloride Intermediate SOCl2->AcidCl Coupling Nucleophilic Acyl Substitution (Pyridine/Et3N) AcidCl->Coupling + Aldehyde Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Coupling FPTB_Prod FPTB (Tubulin Binder / Scaffold) Coupling->FPTB_Prod

Caption: Divergent synthetic routes. GAEs utilize direct esterification, while FPTB requires O-methylation followed by acid chloride activation to accommodate the reactive aldehyde tail.

Detailed Protocol: Synthesis of FPTB

Note: This protocol uses the Acid Chloride method, preferred over Steglich esterification for scaling up benzoic acid derivatives.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid (TMBA)[3]

  • Thionyl chloride (

    
    )
    
  • 4-Hydroxybenzaldehyde[4]

  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve TMBA (10 mmol) in anhydrous DCM (20 mL). Add

    
     (15 mmol) dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under vacuum to isolate the crude acid chloride.
  • Coupling: Dissolve 4-Hydroxybenzaldehyde (10 mmol) in dry DCM (15 mL) containing

    
     (12 mmol). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the acid chloride residue in DCM (10 mL) and add dropwise to the aldehyde solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[5]
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Part 3: Mechanism of Action (MOA)

The biological utility of these compounds is determined by their ability to interact with specific cellular machinery.

GAEs: The Antioxidant Mechanism

GAEs act as "suicide substrates" for Reactive Oxygen Species (ROS).

  • Mechanism: Hydrogen atom transfer (HAT) from the phenolic -OH to free radicals (

    
    ).
    
  • Outcome: Formation of a stable phenoxy radical, preventing lipid peroxidation chains.

  • Limitation: High polarity limits blood-brain barrier (BBB) penetration; rapid metabolism reduces half-life.

FPTB: The Antimitotic & Scaffold Mechanism

FPTB is devoid of antioxidant capacity. Instead, it functions via two distinct modes:[6]

  • Tubulin Destabilization: The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine. It binds to the interface between

    
     and 
    
    
    
    tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase.
  • The "Aldehyde Handle" (Scaffold Utility): The 4-formyl group is an electrophile. In drug discovery, FPTB is rarely the final drug. It is reacted with hydrazides (e.g., isoniazid derivatives) to form Acylhydrazones .

    • Why? The

      
       linker coordinates metals (Fe, Cu) in the tumor microenvironment, enhancing cytotoxicity.
      
Pathway Visualization

MOA_Comparison cluster_GAE Gallic Acid Esters (GAE) cluster_FPTB FPTB (Trimethoxy Scaffold) GAE GAE (Propyl Gallate) Scavenge H-Atom Transfer GAE->Scavenge Donates H ROS ROS (OH*, O2*-) ROS->Scavenge Cyto Cytoprotection / Apoptosis (Dose Dependent) Scavenge->Cyto FPTB FPTB Tubulin Colchicine Binding Site (Beta-Tubulin) FPTB->Tubulin Binds Hydrazone Schiff Base Derivatization FPTB->Hydrazone + Hydrazide Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest

Caption: Mechanistic bifurcation. GAEs intercept ROS, while FPTB targets structural proteins (tubulin) or serves as a precursor for hydrazone synthesis.

Part 4: Validation Protocols

To confirm the identity and functional difference between a synthesized FPTB batch and standard GAEs, use the following self-validating assays.

The DPPH "Negative Control" Assay

This assay validates that FPTB has been successfully methylated and lacks the free hydroxyls of GAEs.

  • Principle: DPPH is a stable purple radical. GAEs turn it yellow (reduction). FPTB should NOT change the color.

  • Protocol:

    • Prepare 0.1 mM DPPH solution in methanol.

    • Prepare 100 µM solutions of Propyl Gallate (Positive Control) and FPTB (Test).

    • Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in dark for 30 min.

    • Measure Absorbance at 517 nm.

  • Expected Result:

    • Propyl Gallate:

      
       scavenging (Low Absorbance).
      
    • FPTB:

      
       scavenging (High Absorbance, similar to blank). If FPTB shows activity, the methylation failed or hydrolysis occurred.
      
Solubility Profiling
  • Protocol: Add 10 mg of compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) vs. 1 mL of Octanol.

  • Expected Result:

    • GAEs (e.g., Gallic Acid): Soluble in PBS, partitions into water.

    • FPTB: Insoluble in PBS, partitions into Octanol.

References

  • Synthesis and Biological Evaluation of Gallic Acid Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2014). Describes the antimicrobial and structural comparison of acetoxy/methoxy benzoic acid derivatives.

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors. MDPI Antibiotics. (2022). Highlights the SAR differences where trimethoxy variants target efflux pumps rather than acting as antioxidants.

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. MDMA/Rhodium Archive. Detailed chemistry on the trimethoxy-motif synthesis relevant to FPTB precursors.

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Validates the tubulin-binding mechanism of the trimethoxyphenyl scaffold.

  • 3,4,5-Trimethoxybenzoic acid 4-formyl-phenyl ester Product Data. Santa Cruz Biotechnology. Confirmation of FPTB as a specific reagent for proteomics and synthesis.

Sources

Methodological & Application

Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate from 3,4,5-trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-hydroxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride via the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust analytical protocols.

Introduction

The 4-Formylphenyl 3,4,5-trimethoxybenzoate molecule incorporates two key pharmacophores: the 4-formylphenyl group, a versatile precursor for various functional groups, and the 3,4,5-trimethoxybenzoyl moiety, which is a structural component in a range of biologically active compounds, including the anti-anginal drug trimetazidine and analogues of the potent anti-cancer agent combretastatin A-4.[1] The synthesis of this ester provides a platform for the development of novel therapeutic agents and functional materials. The Schotten-Baumann reaction, a reliable and high-yielding method for the acylation of alcohols and phenols, is the chosen synthetic route.[1][2]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[1][2] The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[2][3]

The mechanism can be outlined in the following steps:

  • Deprotonation of the Phenol: The basic catalyst, such as triethylamine or sodium hydroxide, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond, thus yielding the desired ester, 4-Formylphenyl 3,4,5-trimethoxybenzoate.

  • Neutralization: The base in the reaction mixture neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the starting materials and intermediates.

Schotten-Baumann_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Ester Formation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Ion Phenoxide_Ion 4-Hydroxybenzaldehyde->Phenoxide_Ion + Base Base Base Tetrahedral_Intermediate Tetrahedral_Intermediate Phenoxide_Ion->Tetrahedral_Intermediate + 3,4,5-Trimethoxybenzoyl Chloride 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride Product 4-Formylphenyl 3,4,5-trimethoxybenzoate Tetrahedral_Intermediate->Product - Cl- Chloride_Ion Cl- Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve 4-hydroxybenzaldehyde and triethylamine in DCM Start->Dissolve_Reactants Add_Acyl_Chloride 2. Add 3,4,5-trimethoxybenzoyl chloride solution at 0°C Dissolve_Reactants->Add_Acyl_Chloride React_and_Monitor 3. Stir at room temperature (4-12h) and monitor by TLC Add_Acyl_Chloride->React_and_Monitor Workup 4. Quench with water and perform aqueous washes (HCl, NaHCO₃, Brine) React_and_Monitor->Workup Purification 5. Dry, concentrate, and purify by column chromatography Workup->Purification Characterization 6. Analyze the pure product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Sources

Application Note: Protocol for Esterification of 4-Hydroxybenzaldehyde with 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the synthesis of 4-formylphenyl 3,4,5-trimethoxybenzoate (CAS: 330832-10-5).[1][2][3][4][5] This ester combines the electron-rich 3,4,5-trimethoxybenzoyl moiety with an aldehyde-functionalized phenol.[1] Such compounds are critical intermediates in the synthesis of:

  • Liquid Crystalline Materials: The rigid ester core and terminal aldehyde serve as mesogenic units.[1]

  • Schiff Base Ligands: The aldehyde group allows for condensation with amines to form multidentate ligands.[1]

  • Bioactive Chalcones: Precursors for Claisen-Schmidt condensations in drug discovery.[1]

We present two validated protocols: Method A (Steglich Esterification) for high-purity laboratory-scale synthesis, and Method B (Acyl Chloride Coupling) for robust scale-up.[1]

Chemical Reaction & Mechanism

The transformation involves the esterification of a phenol (4-hydroxybenzaldehyde) with a benzoic acid derivative (3,4,5-trimethoxybenzoic acid).[1] Unlike aliphatic alcohols, phenols are poor nucleophiles, requiring activation of the carboxylic acid.[1]

Reaction Scheme

Reactants:

  • Acid: 3,4,5-Trimethoxybenzoic acid (TMBA)[1]

  • Phenol: 4-Hydroxybenzaldehyde (4-HBA)[1]

Product:

  • 4-Formylphenyl 3,4,5-trimethoxybenzoate[1][2][3][4][5][6][7][8]

Mechanism: Steglich Esterification (DCC/DMAP)

The Steglich method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the acid, forming an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the phenol.[1][4]

SteglichMechanism Acid 3,4,5-Trimethoxybenzoic Acid Inter1 O-Acylisourea (Activated Intermediate) Acid->Inter1 Activation DCC DCC (Coupling Agent) DCC->Inter1 ActiveEster N-Acylpyridinium Species Inter1->ActiveEster DMAP Attack DMAP DMAP (Catalyst) DMAP->ActiveEster Product Target Ester + DCU (Byproduct) ActiveEster->Product Phenol Attack Phenol 4-Hydroxybenzaldehyde Phenol->Product

Figure 1: Catalytic cycle of the Steglich esterification highlighting the role of DMAP in activating the O-acylisourea.[1][4]

Experimental Protocols

Method A: Steglich Esterification (Lab Scale)

Best for: Small scale (<5g), mild conditions, acid-sensitive substrates.[1]

Reagents & Materials:

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv)[1]

  • 4-Hydroxybenzaldehyde (1.0 equiv)[1]

  • DCC (1.1 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzoic acid (10 mmol, 2.12 g) and 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 0.12 g) to the solution. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 15 minutes. Note: The reaction will become cloudy as dicyclohexylurea (DCU) precipitates.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Filter off the white DCU precipitate using a sintered glass funnel.[1]

    • Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP.[1]

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.[1]

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Method B: Acid Chloride Route (Scale-Up)

Best for: Larger scale (>10g), reliable yields, cost-effectiveness.[1]

Reagents & Materials:

  • 3,4,5-Trimethoxybenzoic acid[1][3][9]

  • Thionyl Chloride (SOCl₂)[1]

  • 4-Hydroxybenzaldehyde[1][10][11]

  • Pyridine or Triethylamine (TEA)[1]

  • DCM or THF[1]

Workflow Diagram:

AcidChlorideWorkflow Start Start: 3,4,5-Trimethoxybenzoic Acid Step1 Activation: Reflux with SOCl2 (3 hrs) Evaporate Excess SOCl2 Start->Step1 Intermediate Intermediate: Acid Chloride (Solid/Oil) Step1->Intermediate Step2 Coupling: Dissolve in DCM Add 4-HBA + Pyridine (0°C -> RT) Intermediate->Step2 Quench Quench: Add Water/Ice Step2->Quench Workup Workup: Wash with 1N HCl, NaHCO3 Dry & Concentrate Quench->Workup Final Product: Recrystallization (EtOH) Workup->Final

Figure 2: Workflow for the conversion of the benzoic acid to acid chloride followed by Schotten-Baumann coupling.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend 3,4,5-trimethoxybenzoic acid (20 mmol, 4.24 g) in thionyl chloride (10 mL). Add a drop of DMF (catalyst).[1] Reflux for 3 hours until the solution is clear. Evaporate excess SOCl₂ under reduced pressure (use a trap!) to obtain the acid chloride as a solid residue.[1]

  • Coupling Setup: Dissolve 4-hydroxybenzaldehyde (20 mmol, 2.44 g) and Pyridine (25 mmol, 2.0 mL) in dry DCM (60 mL). Cool to 0°C.[1]

  • Addition: Dissolve the freshly prepared acid chloride in DCM (20 mL) and add it dropwise to the phenol solution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours.

  • Workup: Wash organic layer with 1N HCl (to remove pyridine), water, and brine.[1] Dry and concentrate.

  • Purification: Recrystallize from hot Ethanol.

Expected Data & Characterization

Note: Values are representative for this class of esters.

AttributeSpecificationNotes
Appearance White to off-white crystalline solidColor may yellow upon oxidation.[1]
Molecular Formula C₁₇H₁₆O₆MW: 316.31 g/mol
Rf Value ~0.45(Hexane:EtOAc 6:[1][4]4)
¹H NMR (CDCl₃) δ 9.98 (s, 1H, CHO)Aldehyde proton is distinct.[1]
δ 8.00 (d, 2H, Ar-H ortho to CHO)Phenol ring protons.[1]
δ 7.45 (s, 2H, Ar-H acid ring)Trimethoxy ring protons.[1]
δ 7.40 (d, 2H, Ar-H ortho to Ester)Phenol ring protons.[1]
δ 3.95 (s, 9H, 3x -OCH₃)Characteristic methoxy signal.[1]
IR (ATR) 1735 cm⁻¹ (Ester C=O)Distinct from aldehyde C=O.
1695 cm⁻¹ (Aldehyde C=O)

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Control (Method A & B)
  • Issue: Hydrolysis of the active ester or acid chloride.[1][11]

  • Control: Use flame-dried glassware and anhydrous solvents.[1]

  • Impact: Reduces yield and introduces free acid impurity.[1]

Urea Removal (Method A)
  • Issue: DCU is difficult to remove completely.

  • Solution: Cool the reaction mixture to -20°C before filtration to maximize DCU precipitation. If DCU persists, switch to EDC (water-soluble carbodiimide) which forms a urea removable by water wash.[1]

Stoichiometry of Base (Method B)
  • Issue: Insufficient base leads to HCl accumulation, which may degrade the aldehyde or slow the reaction.[1]

  • Control: Use >1.2 equivalents of Pyridine or TEA relative to the acid chloride.[1]

Safety & Handling

  • DCC (Dicyclohexylcarbodiimide): Potent sensitizer and irritant.[1] Handling requires gloves and a fume hood.[1] Inhalation can cause severe allergic reactions.[1]

  • Thionyl Chloride: Releases HCl and SO₂ gases.[1] Must be used in a well-ventilated fume hood.[1] Corrosive.

  • 4-Hydroxybenzaldehyde: Irritant.[1] Avoid dust inhalation.[1]

References

  • Steglich Esterification (Original Method): Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • General Phenol Esterification: Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde Derivatives: Manchand, P. S., et al. (1990).[1] Synthesis of 3,4,5-Trimethoxybenzaldehyde. Synthetic Communications, 20(17), 2659-2666.[1] Link[1]

  • Applications in Liquid Crystals (Similar Structures): Goodby, J. W., et al. (2014).[1] Handbook of Liquid Crystals. Wiley-VCH.[1]

Sources

Application Note: High-Purity Synthesis & Characterization of Schiff Base Liquid Crystals Using 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for utilizing 4-Formylphenyl 3,4,5-trimethoxybenzoate as a core precursor in the development of thermotropic liquid crystals (LCs). This molecule serves as a critical "architectural anchor" in mesogen design.

The 3,4,5-trimethoxybenzoate moiety acts as a bulky, polar "head" group. When coupled with a rigid core (via Schiff base linkage) and a flexible alkyl "tail," it disrupts efficient packing just enough to lower melting points (


) while maintaining the aspect ratio required for mesophase formation. This precursor is particularly valuable for designing Nematic (N)  phase materials with room-temperature processability or for studying the "terminal attraction" effects in calamitic (rod-like) LCs.

Precursor Synthesis: The Esterification Anchor

Objective: Synthesize 4-Formylphenyl 3,4,5-trimethoxybenzoate via Steglich Esterification.

Rationale

While acid chloride methods are common, this protocol utilizes DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) . This pathway is chosen to prevent the oxidation of the aldehyde group (on the 4-hydroxybenzaldehyde) which can occur under harsh acidic conditions, ensuring high purity of the formyl functionality required for the subsequent Schiff base reaction.

Workflow Diagram (Synthesis Logic)

PrecursorSynthesis Reactant1 3,4,5-Trimethoxybenzoic Acid Catalyst DCC / DMAP (DCM Solvent) Reactant1->Catalyst Reactant2 4-Hydroxybenzaldehyde Reactant2->Catalyst Intermediate DCU Precipitate (Byproduct) Catalyst->Intermediate Removal via Filtration Product 4-Formylphenyl 3,4,5-trimethoxybenzoate Catalyst->Product Esterification (RT, 24h)

Caption: Figure 1. Steglich esterification pathway minimizing aldehyde oxidation risks.

Protocol Steps
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Add DMAP (1 mmol) as a catalyst. Stir for 10 minutes under nitrogen atmosphere.

  • Coupling: Cool the solution to 0°C in an ice bath. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Purification:

    • Filter off the white DCU solid.

    • Wash the filtrate with 5% Acetic Acid (to remove DMAP), followed by saturated NaHCO₃ and brine.

    • Dry over anhydrous MgSO₄ and evaporate the solvent.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (80:20) to obtain white needles.

Validation Checkpoint:

  • FTIR: Look for Ester C=O stretch at ~1730-1740 cm⁻¹ and Aldehyde C=O stretch at ~1690-1700 cm⁻¹.

  • Melting Point: Target range 103–105 °C (Source 1.7).

Schiff Base Condensation: Mesogen Formation

Objective: Condense the precursor with substituted anilines to form the liquid crystalline Schiff base.

Rationale

The reaction is an equilibrium process releasing water. We use absolute ethanol with catalytic glacial acetic acid . The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the amine.

Experimental Protocol
  • Stoichiometry: Mix 4-Formylphenyl 3,4,5-trimethoxybenzoate (Precursor, 5 mmol) and the target 4-substituted aniline (e.g., 4-butylaniline or 4-hexyloxyaniline, 5 mmol) in Absolute Ethanol (30 mL).

  • Catalysis: Add 3–4 drops of Glacial Acetic Acid .

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • Cool the mixture to room temperature. The Schiff base usually precipitates upon cooling.

    • If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and cool in an ice bath.

  • Purification (Critical for LC Purity): Filter the solid and recrystallize repeatedly from Ethanol/DMF (Dimethylformamide) mixtures until the transition temperatures in DSC are constant (constant

    
    ).
    

Characterization & Phase Identification

Objective: Verify chemical structure and identify mesophases (Nematic vs. Smectic).

Spectroscopic Validation Data
Functional GroupTechniqueDiagnostic SignalNote
Ester (C=O) FTIR1735 cm⁻¹Retained from precursor.
Imine (CH=N) FTIR1615–1625 cm⁻¹New Peak. Confirms condensation.
Aldehyde (C=O) FTIR~1700 cm⁻¹Must be absent. Presence indicates unreacted precursor.
Azomethine H ¹H-NMR

8.3–8.5 ppm (Singlet)
Characteristic of Schiff base linkage.
Methoxy (-OCH₃) ¹H-NMR

3.8–4.0 ppm
Integration should show 9 protons (3x CH₃).
Phase Transition Logic (DSC & POM)

The 3,4,5-trimethoxy "head" is bulky. This steric hindrance often suppresses highly ordered Smectic phases, favoring the Nematic phase.

PhaseLogic cluster_analysis Structural Influence Sample Synthesized Schiff Base POM Polarized Optical Microscopy (POM) Sample->POM Heating Stage Texture1 Schlieren Texture (Thread-like) POM->Texture1 Observation Texture2 Focal Conic Fan Texture POM->Texture2 Observation Result1 Nematic Phase (N) Texture1->Result1 Confirmation Result2 Smectic Phase (SmA/SmC) Texture2->Result2 Confirmation Analysis 3,4,5-Trimethoxy Group: Increases breadth, usually favors Nematic over Smectic

Caption: Figure 2. Decision tree for identifying mesophases based on optical texture.

Troubleshooting & Expert Insights

Moisture Sensitivity

Schiff bases are susceptible to hydrolysis.

  • Problem: Appearance of aldehyde peak in FTIR after storage.

  • Solution: Store all final products in a desiccator over P₂O₅ or Silica Gel. Ensure all solvents for synthesis are anhydrous.

"The Monotropic Trap"

Many 3,4,5-trimethoxy derivatives exhibit monotropic liquid crystalline behavior (LC phase only appears during cooling, not heating) due to high melting points caused by the rigid ester-imine core.

  • Protocol Adjustment: Do not rely solely on the heating scan in DSC. Always analyze the second cooling scan at a slow rate (5°C/min) to detect the Isotropic

    
     Nematic transition.
    
Aspect Ratio Tuning

If the synthesized molecule is purely crystalline (no LC phase), the aspect ratio (length-to-width) may be too low because the trimethoxy group is too wide.

  • Correction: Increase the length of the alkyl chain on the aniline side (e.g., move from butyl- to octyl- or decyl-aniline) to re-balance the geometric anisotropy.

References

  • Naoum, M. M., et al. (2010). Effect of lateral substitution on the mesomorphic properties of some Schiff base liquid crystals. Liquid Crystals.[1][2][3][4][5][6][7] (Context: General synthesis of benzoate Schiff bases).

  • Ha, S. T., et al. (2010). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ResearchGate. (Context: Protocol for Schiff base ester condensation).

  • Hagar, M., et al. (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. Frontiers in Chemistry. (Context: Specific data on 3-methoxy and alkoxy benzoate derivatives).

  • Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of Schiff base esters containing ortho-hydroxy group. Molecular Crystals and Liquid Crystals.[2][4][6][7] (Context: Influence of polar substituents on phase stability).

Sources

The Synthesis of Rod-Like Liquid Crystal Monomers from Benzoate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of rod-like (calamitic) liquid crystal monomers, with a central focus on the versatile and widely utilized benzoate core structure. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and synthesis of novel liquid crystalline materials. We will delve into the strategic considerations behind synthetic pathways, provide step-by-step experimental procedures, and discuss the essential characterization techniques for verifying the successful synthesis and mesomorphic properties of these unique molecules.

Introduction: The Architectural Logic of Benzoate-Based Liquid Crystals

Rod-like liquid crystals are a state of matter that is intermediate between the crystalline solid and the isotropic liquid phases.[1] These materials exhibit long-range orientational order, which is the source of their unique optical and electrical properties that are harnessed in technologies such as liquid crystal displays (LCDs). The molecular architecture of a typical calamitic liquid crystal consists of three key components: a rigid core, flexible terminal chains, and often a linking group.

The benzoate moiety is an exceptionally popular building block for the rigid core of liquid crystal monomers. Its planarity and ability to participate in extended π-systems contribute to the necessary anisotropy of the molecule. By strategically functionalizing the benzoate core and attaching various terminal groups, we can fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase and the specific type of mesophase (e.g., nematic, smectic).[2][3] The flexible alkyl or alkoxy chains at the termini of the molecule play a crucial role in modulating the melting point and clearing point of the liquid crystal by acting as a kind of molecular "solvent" and contributing to the overall entropy of the system.[4][5]

This guide will focus on a modular synthetic approach that is both reliable and adaptable for creating a library of benzoate-derived liquid crystal monomers. The overall strategy involves two key transformations:

  • Williamson Ether Synthesis: To introduce flexible alkoxy chains onto a phenolic precursor, thereby creating the 4-alkoxybenzoic acid.

  • Steglich Esterification: To couple the 4-alkoxybenzoic acid with a phenolic core, forming the final benzoate ester liquid crystal monomer.

Synthetic Strategy and Workflow

The overall synthetic workflow is designed to be modular, allowing for the variation of both the alkoxy chain length and the phenolic core to generate a diverse range of liquid crystal monomers.

G cluster_0 Part 1: Synthesis of 4-Alkoxybenzoic Acid cluster_1 Part 2: Synthesis of Liquid Crystal Monomer cluster_2 Purification & Characterization 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzoic acid->Williamson Ether Synthesis Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Williamson Ether Synthesis 4-Alkoxybenzoic acid 4-Alkoxybenzoic acid Williamson Ether Synthesis->4-Alkoxybenzoic acid Steglich Esterification Steglich Esterification 4-Alkoxybenzoic acid->Steglich Esterification Phenolic Core (e.g., 4-Cyanobiphenyl-4'-ol) Phenolic Core (e.g., 4-Cyanobiphenyl-4'-ol) Phenolic Core (e.g., 4-Cyanobiphenyl-4'-ol)->Steglich Esterification Rod-like Liquid Crystal Monomer Rod-like Liquid Crystal Monomer Steglich Esterification->Rod-like Liquid Crystal Monomer Purification Purification Rod-like Liquid Crystal Monomer->Purification Characterization Characterization Purification->Characterization

Figure 1: General synthetic workflow for the preparation of benzoate-derived rod-like liquid crystal monomers.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Alkoxybenzoic Acids via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[6][7] In this protocol, we will use it to alkylate the hydroxyl group of 4-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate): A moderately strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. Potassium carbonate is suitable as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.

  • Solvent (Acetone or DMF): A polar aprotic solvent is ideal for SN2 reactions like the Williamson ether synthesis. It dissolves the ionic intermediates without solvating the nucleophile excessively, thus promoting a high reaction rate.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Protocol 1: Synthesis of 4-(hexyloxy)benzoic acid

  • Materials:

    • 4-hydroxybenzoic acid

    • 1-Bromohexane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).

    • Stir the suspension vigorously and add 1-bromohexane (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in hot water and acidify with 1 M HCl until the pH is approximately 2. A white precipitate of 4-(hexyloxy)benzoic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from ethanol.

Part 2: Synthesis of Rod-like Liquid Crystal Monomers via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions, which is often the case with complex organic molecules.[10]

Causality Behind Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as an acyl-transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[9]

  • Solvent (Dichloromethane, DCM): DCM is a common solvent for Steglich esterification as it is relatively inert and effectively dissolves the reactants.

Protocol 2: Synthesis of 4-cyanobiphenyl-4'-yl 4-(hexyloxy)benzoate

  • Materials:

    • 4-(hexyloxy)benzoic acid (from Protocol 1)

    • 4-cyanobiphenyl-4'-ol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

  • Procedure:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(hexyloxy)benzoic acid (1.0 eq), 4-cyanobiphenyl-4'-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM (20 mL).

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product is then purified as described in the following section.

Purification and Characterization

Purification

Purification of the final liquid crystal monomer is critical to obtaining well-defined mesomorphic properties. A two-step purification process is generally recommended.

  • Column Chromatography: The crude product is first subjected to column chromatography on silica gel to separate the desired ester from any unreacted starting materials and soluble byproducts. A gradient of hexane and ethyl acetate is typically used as the eluent.

  • Recrystallization: Following column chromatography, the product is recrystallized from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to remove any remaining impurities and to obtain a highly crystalline solid.[11][12] This is a crucial step for achieving sharp phase transitions.

Characterization

The structure and properties of the synthesized liquid crystal monomer must be rigorously characterized.

Table 1: Key Characterization Techniques

TechniquePurposeExpected Observations
FT-IR Spectroscopy Functional group analysisPresence of C=O stretch (ester), C-O stretches, and aromatic C-H stretches. Absence of O-H stretch from the starting materials.
¹H and ¹³C NMR Spectroscopy Structural elucidationChemical shifts and coupling constants consistent with the target molecular structure.
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and enthalpiesEndothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.[13][14]
Polarized Optical Microscopy (POM) Identification of liquid crystal phasesObservation of characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) upon heating and cooling the sample between crossed polarizers.[15][16]

Representative Data

The following table provides expected phase transition temperatures for a series of 4-cyanobiphenyl-4'-yl 4-(alkoxy)benzoates to illustrate the effect of chain length on mesomorphic properties.

Table 2: Phase Transition Temperatures for a Homologous Series

Alkoxy Chain Length (n)Crystal to Nematic (°C)Nematic to Isotropic (°C)
455101
548105
645107
752106
858105

Note: These are representative values and may vary depending on purity.

Visualization of Key Processes

Steglich Esterification Mechanism

The following diagram illustrates the catalytic cycle of the Steglich esterification, highlighting the roles of DCC and DMAP.

G Figure 2: Catalytic cycle of Steglich Esterification. RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (fast) DCU DCU O_Acylisourea->DCU + R'-OH (slow) DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH (fast) ROH R'-OH Ester->DMAP (DMAP regenerated) G cluster_structure Structural Verification cluster_thermal Thermal & Optical Properties Start Purified Monomer FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR DSC DSC Analysis NMR->DSC If structure is correct POM Polarized Optical Microscopy DSC->POM Data Verified Structure & Mesomorphic Properties POM->Data

Sources

Catalytic Methods for High-Yield Synthesis of Formylphenyl Benzoates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Formylphenyl Benzoates

Formylphenyl benzoates are a class of bifunctional organic compounds that hold considerable value as versatile building blocks in organic synthesis. The presence of both a reactive aldehyde (formyl) group and a stable benzoate ester within the same molecule allows for a wide range of subsequent chemical transformations. The aldehyde functionality serves as a handle for nucleophilic additions, reductive aminations, and the formation of various heterocyclic structures, while the benzoate moiety can be a key structural element or a protecting group. This unique combination makes formylphenyl benzoates attractive intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and functional polymers.[1][2]

The strategic importance of these compounds necessitates the development of efficient, high-yield, and scalable synthetic methods. This application note provides a detailed guide to robust catalytic methods for the synthesis of formylphenyl benzoates, with a focus on providing both the practical "how" and the mechanistic "why" behind the recommended protocols. We will explore a classic, high-yield base-catalyzed method and discuss the potential of modern transition metal-catalyzed approaches.

Method 1: High-Yield Synthesis via Base-Catalyzed Esterification (Schotten-Baumann Reaction)

The most direct and reliable method for preparing formylphenyl benzoates is the esterification of a formyl-substituted phenol with benzoyl chloride. The Schotten-Baumann reaction, a well-established and high-yielding method for the synthesis of esters from phenols and acyl chlorides, is particularly well-suited for this transformation.[3][4]

Causality Behind Experimental Choices

The Schotten-Baumann reaction is conducted under basic conditions, typically using an aqueous solution of sodium hydroxide. The base plays a dual, critical role in the reaction mechanism. Firstly, it deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a highly nucleophilic phenoxide ion. This deprotonation significantly enhances the reactivity of the oxygen atom, enabling it to efficiently attack the electrophilic carbonyl carbon of benzoyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine and drives the reaction equilibrium towards the formation of the ester product.[5] The use of a two-phase system (an organic solvent and water) can be advantageous, with a phase-transfer catalyst sometimes employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble acyl chloride.[2]

Mechanistic Pathway of the Schotten-Baumann Reaction

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Schotten_Baumann phenol 4-Hydroxybenzaldehyde phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide Deprotonation base NaOH base->phenoxide nacl_h2o NaCl + H₂O base->nacl_h2o tetrahedral_intermediate Tetrahedral Intermediate phenoxide->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate product 4-Formylphenyl Benzoate tetrahedral_intermediate->product Collapse of Intermediate (Chloride leaves) hcl HCl hcl->nacl_h2o Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of 4-Formylphenyl Benzoate

This protocol is adapted from standard Schotten-Baumann procedures and is optimized for high yield.[6][7]

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask, dissolve 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol) in 100 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Addition of Benzoyl Chloride: To the cooled and stirred solution, add benzoyl chloride (e.g., 10.5 mL, 90.1 mmol, 1.1 equivalents) dropwise over 15-20 minutes. A white precipitate of the product will begin to form.

  • Reaction: After the addition is complete, continue stirring the mixture vigorously at room temperature for 1 hour. The characteristic smell of benzoyl chloride should dissipate.

  • Work-up:

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

    • For enhanced purity, the crude product can be dissolved in dichloromethane (100 mL) and transferred to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-formylphenyl benzoate as a white crystalline solid.

Quantitative Data Summary
Reactant 1Reactant 2Catalyst/BaseSolventTimeTemperatureYield (%)
4-HydroxybenzaldehydeBenzoyl Chloride10% NaOH (aq)Water/DCM1-2 h0°C to RT>90%

Method 2: Palladium-Catalyzed C-O Cross-Coupling Reactions

An alternative, modern approach to the synthesis of formylphenyl benzoates involves palladium-catalyzed cross-coupling reactions. These methods offer the advantage of forming the C-O ester bond under potentially milder and more versatile conditions compared to classical methods. A plausible route would be the coupling of an aryl halide (or triflate) with a corresponding phenol or carboxylic acid.[1][8]

Causality Behind Experimental Choices

Palladium-catalyzed C-O coupling reactions rely on a catalytic cycle involving a palladium(0) active species. The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination. The base used in these reactions is also critical; it must be strong enough to deprotonate the phenol or carboxylic acid but not so strong as to cause side reactions or catalyst decomposition. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Mechanistic Pathway of Palladium-Catalyzed C-O Coupling

The catalytic cycle typically proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodobenzaldehyde) to form a Pd(II) intermediate.

  • Base-Mediated Formation of the Nucleophile: The base deprotonates the nucleophile (e.g., benzoic acid) to form the corresponding carboxylate.

  • Transmetalation (or related step): The carboxylate coordinates to the palladium center.

  • Reductive Elimination: The C-O bond is formed, yielding the formylphenyl benzoate product and regenerating the Pd(0) catalyst.

Pd_Catalysis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 4-Iodobenzaldehyde aryl_halide->oxidative_addition pd_intermediate Aryl-Pd(II)-Halide oxidative_addition->pd_intermediate transmetalation Transmetalation/ Coordination pd_intermediate->transmetalation benzoic_acid Benzoic Acid carboxylate Benzoate Anion benzoic_acid->carboxylate base Base base->carboxylate carboxylate->transmetalation pd_carboxylate Aryl-Pd(II)-Benzoate transmetalation->pd_carboxylate reductive_elimination Reductive Elimination pd_carboxylate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product 4-Formylphenyl Benzoate reductive_elimination->product

Caption: General Mechanism for Pd-Catalyzed C-O Coupling.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis

This is a general protocol based on established methods for palladium-catalyzed C-O bond formation.[9] Optimization for the specific synthesis of 4-formylphenyl benzoate may be required.

Materials:

  • 4-Iodobenzaldehyde

  • Benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodobenzaldehyde (1.0 mmol), benzoic acid (1.2 mmol), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)
Reactant 1Reactant 2Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Aryl Halide/TriflatePhenol/AcidPd(OAc)₂ / XantphosK₂CO₃Toluene80-120Good to Excellent

Conclusion

The high-yield synthesis of formylphenyl benzoates is readily achievable through established catalytic methods. For reliability, scalability, and consistently high yields, the base-catalyzed Schotten-Baumann reaction of 4-hydroxybenzaldehyde and benzoyl chloride remains a preferred and highly effective method. For substrates that may be sensitive to strong basic conditions or for the exploration of alternative synthetic routes, palladium-catalyzed C-O cross-coupling reactions offer a powerful and versatile, albeit potentially more costly, alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, and economic considerations.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Emerging Potential of 4-Chloro-2-(4-formylphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide. BenchChem.
  • University of Cambridge. (n.d.). Reaction Chemistry & Engineering.
  • BenchChem. (2025).
  • Washington University in St. Louis. (n.d.). Palladium catalysed alkoxycarbonylation of phenols to benzoate esters.
  • Transformations of bio‐sourced 4‐hydroxyphenylpropanoids based on olefin met
  • University of Liverpool. (n.d.). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetri- cal Diaryl Ketones at Atmospheric CO Pressure. IT Services - University of Liverpool.
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. (n.d.).
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755.
  • 4-Formyl-2-nitrophenyl benzo
  • Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. (n.d.). Royal Society of Chemistry.
  • The preparation method of 4-hydroxybenzoyl chloride. (n.d.).
  • Benzoyl chloride, 4-pentyl. (n.d.). Organic Syntheses.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal of Applied Science and Technology.
  • 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. (2023). ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride. BenchChem.
  • Modern Advances in the Preparation of Phenyl Benzoate Derivatives and Their Applied Properties. (n.d.).
  • BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

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Troubleshooting & Optimization

Technical Support Center: Steglich Esterification of 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate via Steglich esterification. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for higher yields and purity. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.

Introduction: The Steglich Esterification

The Steglich esterification is a highly versatile and widely adopted method for forming esters from carboxylic acids and alcohols under mild, often neutral, conditions.[1][2] First reported by Wolfgang Steglich in 1978, its power lies in the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4] This method is particularly advantageous for substrates that are sensitive to acid, or for sterically hindered components where traditional Fischer esterification would fail.[1][5]

In the specific synthesis of 4-formylphenyl 3,4,5-trimethoxybenzoate, we are coupling a phenol (4-hydroxybenzaldehyde) with a carboxylic acid (3,4,5-trimethoxybenzoic acid). While phenols are less nucleophilic than aliphatic alcohols, the Steglich protocol is well-suited for this transformation.[6]

Reaction Mechanism: The Role of Each Reagent

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key steps, each influenced by specific reagents.

Steglich_Mechanism Steglich Esterification Mechanism RCOOH 3,4,5-Trimethoxybenzoic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DCC->OAI API N-Acylpyridinium Ion (Highly Reactive) OAI->API + DMAP (fast) DCU DCU Byproduct (Dicyclohexylurea) OAI->DCU + R'-OH (slow) NAU N-Acylurea (Side Product) OAI->NAU 1,3-Rearrangement (Side Reaction) DMAP DMAP DMAP->API API->DMAP Regenerated Ester Product (4-Formylphenyl 3,4,5-trimethoxybenzoate) API->Ester + R'-OH ROH 4-Hydroxybenzaldehyde (R'-OH) ROH->Ester ROH->DCU

Caption: The catalytic cycle of the Steglich esterification.

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[7][8]

  • Role of DMAP: DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea intermediate.[7][9] This crucial step forms an even more reactive N-acylpyridinium species.[4] Critically, this rapid interception prevents the O-acylisourea from slowly rearranging into an unreactive N-acylurea, a common side reaction that lowers the yield.[7][8]

  • Nucleophilic Attack by Alcohol: The hydroxyl group of 4-hydroxybenzaldehyde attacks the N-acylpyridinium ion, forming the desired ester.

  • Byproduct Formation: This process regenerates the DMAP catalyst and produces dicyclohexylurea (DCU), an insoluble byproduct.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

  • Low yields often trace back to three primary issues: moisture in the reaction, insufficient catalysis by DMAP leading to side reactions, or difficult purification. See the detailed Troubleshooting Guide below for a full analysis.

Q2: How do I get rid of the white precipitate (DCU) from my reaction?

  • The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in many common solvents like dichloromethane (DCM) and ethyl acetate.[10][11] The most effective method is filtration of the reaction mixture before aqueous workup. For residual amounts, concentrating the crude product and triturating with a solvent like diethyl ether or acetonitrile can help precipitate more DCU, which can then be filtered off.[10][12]

Q3: Can I use EDC instead of DCC? What are the advantages?

  • Yes, EDC (or EDCI) is an excellent alternative.[5] The primary advantage is that the urea byproduct formed from EDC is water-soluble.[11][13] This dramatically simplifies purification, as the byproduct can be easily removed with a standard aqueous workup, eliminating the challenging filtration step required for DCU.[13]

Q4: My reaction mixture solidified or became difficult to stir. What happened?

  • This is almost always due to the precipitation of the DCU byproduct as it forms.[1] While this is expected, running the reaction at a very high concentration can exacerbate the issue, potentially stalling the reaction. Ensure the reaction concentration is appropriate (a common starting point is 0.1-0.5 M) to maintain a stirrable slurry.[14]

Q5: Is it necessary to run the reaction in an inert atmosphere?

  • While not strictly required for all substrates, it is highly recommended. Carbodiimides like DCC and EDC are sensitive to moisture.[15] Hydrolysis deactivates the coupling agent, leading to lower yields. Using anhydrous solvents and running the reaction under nitrogen or argon will ensure consistency and reproducibility.

Troubleshooting Guide: From Low Yield to Purification Woes

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Troubleshooting_Workflow start Problem Identified: Low Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents No check_dmap Is DMAP concentration sufficient? start->check_dmap Yes reagent_sol Solution: - Use fresh DCC/EDC. - Dry solvents and starting materials. - Run under inert atmosphere. check_reagents->reagent_sol dmap_sol Solution: - Use 5-10 mol% DMAP. - Ensure DMAP is fully dissolved. check_dmap->dmap_sol No check_temp Was the reaction temperature controlled? check_dmap->check_temp Yes temp_sol Solution: - Add DCC solution dropwise at 0 °C. - Allow to warm slowly to room temp. check_temp->temp_sol No check_purification Is product lost during purification? check_temp->check_purification Yes purification_sol Solution: - Filter DCU before workup. - Minimize washes if product has some water solubility. - Optimize chromatography. check_purification->purification_sol No

Caption: A logical workflow for troubleshooting low yield.

Issue 1: Low or No Product Yield

Q: I've run the reaction, but my final isolated yield is below 50%. What are the likely causes?

  • A: Potential Cause: Degradation of Coupling Agent

    • Causality: DCC and EDC are highly susceptible to hydrolysis. If anhydrous conditions are not maintained, the carbodiimide will react with water instead of the carboxylic acid, halting the reaction.

    • Solution:

      • Use a freshly opened bottle of DCC or EDC.

      • Use anhydrous solvents. Dichloromethane (DCM) should be dried over calcium hydride.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • A: Potential Cause: Formation of N-Acylurea Side Product

    • Causality: This is the most common side reaction in Steglich esterifications.[7][8] The O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to form a stable N-acylurea, which cannot react with the alcohol.[1][8] This occurs when the subsequent reaction with the nucleophile (DMAP or the alcohol) is slow.

    • Solution:

      • Ensure Sufficient DMAP: DMAP is a "super catalyst" that rapidly intercepts the O-acylisourea before it can rearrange.[9][16] Using a sufficient catalytic amount (typically 5-10 mol%) is critical.

      • Order of Addition: Add the DCC solution slowly to the mixture of the acid, alcohol, and DMAP at 0 °C. This ensures that the DMAP is present to immediately engage the activated intermediate as it forms.

  • A: Potential Cause: Incorrect Stoichiometry

    • Causality: The stoichiometry of the reagents is crucial. An excess of one reagent may not necessarily drive the reaction to completion and can complicate purification.

    • Solution:

      • Start with a 1:1 ratio of 4-hydroxybenzaldehyde to 3,4,5-trimethoxybenzoic acid.

      • Use a slight excess of the coupling agent (1.1-1.2 equivalents of DCC or EDC) to ensure full activation of the acid.

      • Use a catalytic amount of DMAP (0.05-0.1 equivalents).

Issue 2: Difficulties in Product Purification

Q: My crude product NMR looks messy, and I'm struggling to isolate the pure ester.

  • A: Potential Cause: Pervasive DCU Contamination

    • Causality: DCU is only sparingly soluble in most organic solvents, but trace amounts can remain dissolved and co-elute with the product during chromatography or co-precipitate during crystallization.[10][11]

    • Solution - A Multi-Step Approach:

      • Primary Filtration: After the reaction is complete, filter the entire reaction mixture through a sintered glass funnel or a pad of Celite® to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold reaction solvent (e.g., DCM).[12][13]

      • Aqueous Workup: Proceed with the standard aqueous workup on the filtrate (e.g., wash with dilute HCl, then NaHCO₃, then brine).[17] This removes DMAP and any remaining acid/base impurities.

      • Secondary Precipitation: After drying and concentrating the organic layer, dissolve the crude residue in a minimum amount of a solvent where the product is soluble but DCU is not, such as diethyl ether. Cool the solution in an ice bath or refrigerator to precipitate any remaining DCU, then filter again.[10][12]

  • A: Potential Cause: Contamination with N-Acylurea

    • Causality: The N-acylurea side product often has a polarity similar to the desired ester, making it difficult to separate by standard column chromatography.[18]

    • Solution:

      • Prevention: The best strategy is to prevent its formation by using optimal reaction conditions (anhydrous, sufficient DMAP).

      • Chromatography: If it does form, careful optimization of the solvent system for flash chromatography is required. A less polar solvent system (e.g., hexanes/ethyl acetate or toluene/ethyl acetate) may provide better separation.

      • Recrystallization: If the product is a solid, recrystallization may be an effective method for purification.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-formylphenyl 3,4,5-trimethoxybenzoate.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv)

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 equiv), 4-hydroxybenzaldehyde (1.0 equiv), and DMAP (0.1 equiv).

  • Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • DCU Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Rinse the flask and the filter cake with a small volume of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 0.5 N HCl (2x) to remove DMAP.

    • Saturated aqueous NaHCO₃ (2x) to remove any unreacted carboxylic acid.

    • Saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 4-formylphenyl 3,4,5-trimethoxybenzoate.

Parameter Optimization Summary

ParameterStandard ConditionVariation & RationalePotential Impact
Coupling Agent DCC (1.1 eq)EDC (1.1 eq): Use if DCU removal is problematic. The byproduct is water-soluble, simplifying workup.[13]Dramatically simplifies purification.
Solvent DCM (Anhydrous)Acetonitrile: DCU is less soluble in acetonitrile, which can aid in its precipitation and removal by filtration.[10][12]May improve ease of DCU removal.
Temperature 0 °C to RTConstant 0 °C: Running the entire reaction at 0 °C may reduce the rate of N-acylurea formation, but will also slow the desired reaction.Can potentially increase yield at the cost of longer reaction time.
DMAP Loading 0.1 eq (10 mol%)0.05 eq (5 mol%): May be sufficient and is more cost-effective.[7] >0.1 eq: Unlikely to provide additional benefit and can complicate purification.5 mol% is often effective; higher amounts are generally unnecessary.
Concentration 0.1 - 0.5 M<0.1 M: Too dilute, may slow the reaction. >0.5 M: Can result in a thick, unstirrable slurry due to DCU precipitation.[14]0.2-0.5 M is a good balance between reaction rate and stirrability.

References

  • The Role of DMAP in Steglich Esterification and Beyond. (2026, February 14). Google Cloud.
  • Steglich Esterification - SynArchive. SynArchive.
  • Jordan, A., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate.
  • The Steglich Esterification. (2019). Thieme.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2026, January 9). ResearchGate.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Steglich Esterification. Scribd.
  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange.
  • Acid to Ester - Common Conditions. Organic Chemistry Data.
  • Trouble with Steglich Esterification. (2025, January 28). Reddit.
  • Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). (2025). Benchchem.
  • Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis. (2025). Benchchem.
  • Workup: DCC Coupling. (2026). University of Rochester, Department of Chemistry.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. BOC Sciences.
  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.
  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate.
  • Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. (2024, April 1). ResearchGate.

Sources

Removing unreacted 4-hydroxybenzaldehyde from crude product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Hydroxybenzaldehyde (4-HBA)

Ticket Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The Chemical Challenge

You are likely dealing with a crude mixture where 4-hydroxybenzaldehyde (4-HBA) was used as an electrophile (e.g., Wittig, Aldol, or Reductive Amination) and remains in excess.[1]

The Core Problem: 4-HBA possesses dual functionality—a reactive aldehyde and an acidic phenol (


).[1][2] This duality causes it to streak on silica gel and co-elute with polar products, making standard chromatography inefficient.[1]

The Solution: We utilize "Orthogonal Purification."[1] Instead of relying solely on polarity (chromatography), we exploit 4-HBA's chemical reactivity (bisulfite binding) or acidity (


 manipulation).[1]

Visual Decision Matrix

Before selecting a protocol, identify your product's sensitivity using the logic tree below.

PurificationStrategy Start START: Analyze Crude Mixture Q1 Is your Target Product Acidic (e.g., -COOH)? Start->Q1 Q2 Is your Target Product Base-Sensitive? Q1->Q2 NO MethodB PROTOCOL B: Bisulfite Adduct Formation (Chemo-selective) Q1->MethodB YES (Product is Acidic) MethodA PROTOCOL A: Selective Acid-Base Extraction (Fastest) Q2->MethodA NO (Stable to Base) MethodC PROTOCOL C: Solid-Phase Scavenging (High Purity / Late Stage) Q2->MethodC YES (Base Sensitive)

Figure 1: Decision tree for selecting the optimal purification method based on product stability.

Protocol A: Selective Acid-Base Extraction

Best For: Neutral or Basic products (Amines, Amides, Esters).[1][3] Mechanism: 4-HBA has a


 of 7.61 [1], significantly more acidic than simple phenols (

~10) due to the electron-withdrawing aldehyde group.[1] We convert it into a water-soluble phenolate salt.[1]
Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 10% w/v Sodium Carbonate (

    
    ) or 1M NaOH.
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in the organic solvent (10 mL per gram of crude).

  • The Wash: Transfer to a separatory funnel. Add an equal volume of 10%

    
     .[1][4]
    
    • Scientist Note: Sodium Bicarbonate (

      
      , pH ~8.[1][5]5) is often too weak to fully deprotonate 4-HBA efficiently in a single pass.[1] Carbonate (pH ~11) is superior here.[1]
      
  • Separation: Shake vigorously. The 4-HBA converts to sodium 4-formylphenolate and migrates to the aqueous layer (yellow color often intensifies).

  • Verification: Check the pH of the aqueous layer.[1][6][7][8][9] It must be >10.

  • Recovery: Collect the organic layer (contains your product).[1][7] Dry over

    
     and concentrate.
    

Protocol B: Bisulfite Adduct Formation

Best For: Acidic products or when base extraction is impossible.[1] Mechanism: The nucleophilic bisulfite ion attacks the aldehyde carbonyl, forming a water-soluble


-hydroxy sulfonate adduct [2].[1]
Reagents
  • Bisulfite Solution: Saturated Sodium Bisulfite (

    
    ) (freshly prepared).[1][7]
    
  • Solvent: Methanol (MeOH) is critical as a co-solvent.

Step-by-Step Workflow
  • Preparation: Dissolve crude material in a minimal amount of EtOAc/MeOH (9:1 ratio).

    • Why Methanol? Pure organic solvents often prevent the polar bisulfite from interacting with the aldehyde. Methanol acts as a phase transfer bridge.[1]

  • Reaction: Add 3–5 equivalents of Saturated

    
     solution.
    
  • Agitation: Shake vigorously for 3–5 minutes .

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Filtration/Separation:

    • If solid forms: Filter the mixture.[1][4][10] The solid is the 4-HBA adduct. Wash the solid with EtOAc to recover any trapped product.[1]

    • If no solid: Transfer to a separatory funnel.[1][6][7] Separate the layers. The 4-HBA is now in the aqueous phase.

  • Wash: Wash the organic layer with water to remove residual bisulfite, then brine.[1]

Protocol C: Solid-Phase Scavenging

Best For: Late-stage purification, high-value APIs, or removing trace (<5%) impurities.[1] Mechanism: Polymer-supported amines form covalent imine bonds (Schiff bases) with the aldehyde, permanently tethering it to the solid bead [3].

Reagents
  • Resin: Polymer-supported Trisamine or Hydrazine (e.g., Amberlyst-15 functionalized or commercial scavenger resins).[1]

  • Loading: Typically 3–4 equivalents relative to the estimated 4-HBA content.

Step-by-Step Workflow
  • Swelling: Suspend the resin in DCM or THF for 10 minutes to swell the beads (exposing active sites).[1]

  • Scavenging: Add the resin to your dissolved crude mixture.[1][10]

  • Incubation: Stir gently (do not use a magnetic stir bar directly on beads as it grinds them; use an overhead stirrer or shaker) for 2–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains your pure product; the 4-HBA remains trapped on the resin.[1]

Comparative Data Summary

FeatureAcid-Base ExtractionBisulfite WashScavenger Resin
Cost LowLowHigh
Time 15 Mins30 Mins2–4 Hours
Selectivity Removes all acidic phenolsSpecific to Aldehydes/Methyl KetonesSpecific to Aldehydes
Scale Multi-gram to KiloMulti-gramMilligram to Gram
Limit Cannot use if Product is AcidicAvoid if Product is a Methyl KetoneExpensive for bulk removal

Troubleshooting & FAQs

Ticket #1: "My product is acid-sensitive, but I used the Bisulfite method."

Issue: Sodium Bisulfite is naturally acidic (pH ~4).[1] Fix: Buffer the bisulfite solution. Dissolve


 in a phosphate buffer (pH 7) instead of water. The reaction is slower but safer for acid-labile protecting groups (like acetals).
Ticket #2: "I see severe streaking on my TLC/Column."

Issue: The phenolic hydroxyl group of 4-HBA hydrogen bonds with the silica, causing "tailing" that contaminates other fractions.[1] Fix:

  • Pre-treatment: Use Protocol A to remove the bulk of 4-HBA before the column.[1]

  • Eluent Modification: If you must column it, add 1% Acetic Acid to your eluent.[1] This keeps the phenol protonated (

    
    ) rather than ionizing (
    
    
    
    ), resulting in a sharper peak/spot.[1]
Ticket #3: "The bisulfite adduct isn't precipitating."

Issue: 4-HBA adducts are moderately soluble in water.[1] They don't always precipitate as solids.[1][7] Fix: Do not rely on precipitation. Always perform a liquid-liquid separation.[1] The adduct is highly polar and will reside in the aqueous layer even if no solid is visible.

References

  • PubChem. (n.d.).[1] 4-Hydroxybenzaldehyde (Compound).[1][2][11][12][13][14] National Library of Medicine. Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][15] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][15] The Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from [Link]

  • Wipf, P. (2004).[1] Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh, Center for Chemical Methodologies & Library Development.[10] Retrieved from [Link]

Sources

Optimizing recrystallization solvents for 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Recrystallization Solvents: A Troubleshooting and Method Development Guide

Welcome to the technical support guide for the purification of 4-Formylphenyl 3,4,5-trimethoxybenzoate. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals on selecting and optimizing solvent systems for recrystallization. Our goal is to move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs): First Principles

Q1: What defines an "ideal" recrystallization solvent for 4-Formylphenyl 3,4,5-trimethoxybenzoate?

An ideal solvent is one in which the target compound, 4-Formylphenyl 3,4,5-trimethoxybenzoate, exhibits high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2][3][4] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[1][3] Additionally, the impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][2][5]

Q2: How does the molecular structure of 4-Formylphenyl 3,4,5-trimethoxybenzoate guide my initial solvent choice?

The structure of your compound is the most critical piece of information. Let's break it down:

  • Aromatic Rings: Two phenyl rings provide a significant non-polar character.

  • Ester Linkage (-COO-): This functional group introduces polarity.

  • Formyl Group (-CHO): The aldehyde group is also polar.

  • Trimethoxy Groups (-OCH₃): Three methoxy groups contribute additional polar character and potential sites for hydrogen bonding.

This combination of polar and non-polar features suggests that solvents of intermediate polarity are excellent starting points. The adage "like dissolves like" is a useful guide.[1][2] Solvents that are too non-polar (like hexanes) may fail to dissolve the compound even when hot, while highly polar solvents (like water) may not be effective unless part of a mixed-solvent system.[6] A good starting point is often a solvent that shares a functional group with the solute, such as an ester (ethyl acetate) or a ketone (acetone).[6][7]

Q3: Where should I begin my solvent screening? What is a logical sequence of solvents to test?

A systematic approach is crucial. Begin with small-scale solubility tests (e.g., 10-20 mg of your compound in a test tube) using a range of solvents with varying polarities.[2][8] It is practical to test solvents in an order of increasing or decreasing polarity.[9]

Below is a suggested screening list, ordered by decreasing polarity, along with the rationale for their inclusion.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Rationale for Screening
Ethanol 7824.5The hydroxyl group can interact with the polar parts of the molecule. Often a good choice for moderately polar compounds.[2]
Acetone 5621A versatile ketone that is a good solvent for many organic compounds.[6][7]
Ethyl Acetate 776.0As an ester, it shares a key functional group with the target compound, making it a strong candidate.[6][7]
Dichloromethane (DCM) 409.1Often effective for aromatic compounds, but its low boiling point can limit the solubility differential.[9]
Toluene 1112.4Aromatic solvents can be very effective for crystallizing aromatic compounds.[6][7]
Hexanes/Heptane ~69~1.9A non-polar solvent, likely to be a poor solvent on its own but an excellent candidate as an "antisolvent" in a mixed system.[7]

Experimental Protocols & Method Development

A logical workflow is essential for efficiently identifying the optimal solvent system. The following diagram and protocols outline a self-validating system for solvent screening and optimization.

Recrystallization_Workflow Solvent Selection & Optimization Workflow start Start: Crude 4-Formylphenyl 3,4,5-trimethoxybenzoate screen_single Protocol 1: Single Solvent Screening (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene) start->screen_single dissolves_hot Dissolves in min. volume of boiling solvent? screen_single->dissolves_hot crystals_cold Forms crystals upon cooling? dissolves_hot->crystals_cold Yes screen_mixed Protocol 2: Mixed-Solvent Screening (Select a 'Good' & 'Poor' Solvent) dissolves_hot->screen_mixed No (or too soluble) optimize_single Optimize & Scale-Up Single Solvent Method crystals_cold->optimize_single Yes crystals_cold->screen_mixed No end End: Pure Crystalline Product optimize_single->end dissolves_good Dissolve in min. boiling 'Good' Solvent screen_mixed->dissolves_good add_poor Add 'Poor' Solvent dropwise until solution becomes turbid dissolves_good->add_poor reheat Reheat to clarify, then cool slowly add_poor->reheat crystals_mixed Forms high-quality crystals upon cooling? reheat->crystals_mixed optimize_mixed Optimize Solvent Ratio & Scale-Up Method crystals_mixed->optimize_mixed Yes fail Re-evaluate solvent choices or consider chromatography crystals_mixed->fail No (Oils out/No crystals) optimize_mixed->end

Caption: Workflow for systematic solvent selection.

Protocol 1: Step-by-Step Single Solvent Screening

This protocol aims to quickly identify a single suitable solvent.

  • Preparation : Place ~20 mg of your crude compound into a small test tube.

  • Initial Solubility Test : Add the first solvent (e.g., ethyl acetate) dropwise at room temperature. Swirl the tube. If the compound dissolves readily, the solvent is too good and should be reserved for a potential mixed-solvent system. A good candidate solvent will only sparingly dissolve the solid at room temperature.[4]

  • Heating : If the solid is sparingly soluble, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Add the solvent dropwise, with constant agitation, until the solid just dissolves. Record the approximate volume used. Use the minimum amount of boiling solvent necessary.[1][8]

  • Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution. Slow cooling is conducive to the formation of large, pure crystals.[1][3]

  • Ice Bath : If no crystals form after 15-20 minutes, try scratching the inside of the tube with a glass rod or placing it in an ice bath to induce crystallization.[1][8][10]

  • Evaluation :

    • Excellent : A large quantity of crystals forms upon cooling. This is a promising solvent.

    • Moderate : Some crystals form, but the yield appears low. There may be too much solvent, or the solubility difference is not ideal.

    • Poor : No crystals form even after scratching and cooling in an ice bath. The compound is too soluble.

    • Unsuitable : The compound does not dissolve in a reasonable volume of boiling solvent.

Protocol 2: Developing a Mixed-Solvent System

This method, also known as the solvent/antisolvent approach, is used when no single solvent is ideal.[11] It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[2][5] A common and effective pair for esters is Ethyl Acetate/Hexane.[6][12]

  • Dissolution : Place the compound in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Antisolvent Addition : While keeping the solution hot, add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).[2][11] This indicates the solution is saturated.

  • Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.[11]

  • Crystallization : Set the flask aside to cool slowly, as described in Protocol 1. The gradual decrease in temperature will lead to the formation of pure crystals.

Mixed_Solvent_Logic Mixed-Solvent System Principle compound Compound dissolved_state Hot Saturated Solution: Compound Dissolved compound->dissolved_state + min. hot Good Solvent good_solvent Good Solvent (e.g., Ethyl Acetate) High Solubility good_solvent->dissolved_state poor_solvent Poor Solvent (Antisolvent) (e.g., Hexane) Low Solubility crystallized_state Cold Supersaturated Solution: Pure Compound Crystallizes poor_solvent->crystallized_state dissolved_state->crystallized_state + dropwise Poor Solvent + Slow Cooling

Caption: Logic of a solvent/antisolvent system.

Troubleshooting Guide

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[1] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution becomes supersaturated at a temperature above the compound's melting point.[1][7]

  • Immediate Action : If an oil forms, reheat the solution until the oil redissolves completely.[1]

  • Solution 1: Add More Solvent : The concentration may be too high, causing the compound to precipitate too quickly. Add a small amount of additional hot solvent (the "good" solvent in a mixed system), then allow it to cool more slowly.[10][13]

  • Solution 2: Lower the Solution Temperature : Try a solvent with a lower boiling point.

  • Solution 3: Slower Cooling : Insulate the flask to ensure a very gradual temperature drop. This gives the molecules more time to align into a crystal lattice.[10]

Q5: The solution has cooled, but no crystals have formed. What are my next steps?

This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[8][10]

  • Step 1: Induce Crystallization : First, try to induce crystallization.

    • Scratching : Gently scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.[2][10]

    • Seeding : If you have a pure crystal of the compound, add a tiny amount to the solution. This "seed" crystal acts as a template for further crystallization.[1][8][10]

  • Step 2: Reduce Solvent Volume : If induction fails, you have likely used too much solvent.[10][13] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool and crystallize again.

  • Step 3: Add Antisolvent : If you are using a single solvent that is proving too effective, you can try adding a miscible antisolvent dropwise to the cold solution to reduce the compound's solubility.

Q6: My recrystallization resulted in a very low yield. What went wrong?

A poor yield (e.g., <50%) can be frustrating. The most common causes are:

  • Using Too Much Solvent : A significant portion of your compound may have remained dissolved in the mother liquor.[8][10][13] Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization : If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and flask are pre-heated.

  • Washing with Warm Solvent : When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[8]

  • Inappropriate Solvent Choice : The solubility of your compound at low temperatures might still be too high in the chosen solvent. Re-evaluate your solvent screening data.

Q7: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Colored impurities are often highly polar, conjugated molecules. They can sometimes be removed with activated carbon (charcoal).[1]

  • Procedure : After dissolving your crude compound in the hot solvent, remove the flask from the heat and allow it to cool slightly below the boiling point. Add a very small amount of activated carbon (a spatula tip is usually sufficient).

    • Caution : Never add charcoal to a boiling solution, as it can cause violent bumping.[1]

  • Heating and Filtration : Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the charcoal, then proceed with the crystallization as usual.

References

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to Grow Crystals. (n.d.). University of Washington, Department of Chemistry. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Crystallization Solvents. (n.d.). Source not specified. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. [Link]

  • Crystallization. (n.d.). California State University, Stanislaus. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. [Link]

  • 4-formylphenyl 3,4,5-trimethoxybenzoate. (n.d.). PubChemLite. [Link]

Sources

Technical Support Center: Troubleshooting Low Melting Points in Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoate ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with achieving the desired purity and melting point of their synthesized benzoate esters. A depressed and broadened melting point range is a primary indicator of impurities, which can significantly impact the downstream applications and regulatory compliance of your compounds.[1] This resource provides a structured approach to diagnosing and resolving these common issues, grounded in established chemical principles and validated laboratory practices.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when a synthesized benzoate ester exhibits a low melting point.

Q1: Why is the melting point of my synthesized benzoate ester lower and the range broader than the literature value?

A low and broad melting point is a classic sign of an impure sample.[1][2] The presence of foreign molecules, such as unreacted starting materials, byproducts, or residual solvents, disrupts the uniform crystal lattice of the pure ester.[1][2][3][4] This disruption requires less energy to break the lattice, resulting in a lower melting temperature.[2][4] The broad range occurs because different regions of the solid, with varying concentrations of impurities, melt at slightly different temperatures.[1][3]

Q2: What are the most likely impurities in my benzoate ester synthesis?

The most common impurities include:

  • Unreacted Starting Materials: Residual benzoic acid and the starting alcohol are frequent contaminants.[5]

  • Side-Reaction Products: Depending on the specific synthesis method, byproducts can form. For instance, in some preparations, dibenzyl ether can be a significant impurity.[6]

  • Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain.[5]

  • Water: As a byproduct of Fischer esterification, water can remain if not effectively removed.[7][8]

  • Solvents: Solvents used during the reaction or workup (e.g., toluene, diethyl ether, ethanol) can be trapped in the crystal lattice.[9][10][11]

Q3: Can residual solvent really have that much of an impact on the melting point?

Absolutely. Even small amounts of residual solvent can act as an impurity, leading to a significant depression and broadening of the melting point.[2][9][10] The effect of the solvent is not merely a physical inclusion; it can disrupt the crystal packing of the ester molecules.[9][11] It is crucial to ensure that the final product is thoroughly dried under appropriate conditions (e.g., vacuum oven) to remove all volatile residues.[10]

Q4: My reaction seems to have gone to completion according to TLC, but the melting point is still low. What should I investigate?

Even if the starting materials are consumed, soluble impurities may not be visible on a TLC plate if they co-elute with the product or are present in small quantities. In this scenario, consider the following:

  • Byproducts: Side reactions may have produced impurities with similar polarity to your desired ester.

  • Isomers: If applicable to your specific synthesis, isomeric byproducts could be present.

  • Ineffective Workup: The aqueous washes may not have been sufficient to remove all acidic or basic residues.[12][13]

  • Subtle Contamination: Contamination from glassware or other reagents can introduce impurities.

A more rigorous purification method, such as column chromatography or recrystallization from a different solvent system, may be necessary.[14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and rectifying the root causes of a low melting point in your synthesized benzoate ester.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low melting point issues.

Troubleshooting_Workflow start Low Melting Point Observed check_reaction 1. Assess Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Appears Complete check_reaction->complete Yes solution_incomplete Solution: - Increase reaction time/temp - Add excess reagent - Check catalyst activity incomplete->solution_incomplete check_workup 2. Evaluate Workup & Purification (Washing, Drying) complete->check_workup inadequate_workup Inadequate Workup check_workup->inadequate_workup No adequate_workup Workup Appears Adequate check_workup->adequate_workup Yes solution_workup Solution: - Repeat aqueous washes - Thoroughly dry product - Check pH of aqueous layers inadequate_workup->solution_workup analyze_impurities 3. Characterize Impurities (NMR, MS) adequate_workup->analyze_impurities known_impurities Known Impurities Identified (Starting Materials, Solvent) analyze_impurities->known_impurities unknown_impurities Unknown Impurities (Byproducts) analyze_impurities->unknown_impurities solution_known Solution: - Recrystallize from a suitable solvent - Perform column chromatography known_impurities->solution_known solution_unknown Solution: - Re-evaluate reaction conditions - Consider alternative purification - Spectroscopic analysis to identify byproduct unknown_impurities->solution_unknown

Caption: A step-by-step diagnostic workflow for troubleshooting low melting points.

Incomplete Reaction: The Presence of Starting Materials

The Fischer esterification is a reversible reaction, and achieving high conversion is critical for product purity.[7][8][12][15] The presence of unreacted benzoic acid or alcohol is a common cause of melting point depression.

Causality: The equilibrium nature of the reaction means that without specific measures, a significant amount of starting material will remain.[7][8][16] According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one reactant (typically the less expensive alcohol) or by removing a product (water) as it forms.[7][8][16][17]

Diagnostic Protocol: Thin-Layer Chromatography (TLC) Analysis

  • Prepare TLC Plate: Spot the crude product, a co-spot (crude product mixed with starting materials), and the individual starting materials (benzoic acid and alcohol) on a silica gel TLC plate.

  • Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: Use a UV lamp to visualize the spots. Benzoic acid and the benzoate ester are typically UV active. An iodine chamber or a potassium permanganate stain can be used to visualize the alcohol.

  • Analyze: The presence of spots in the crude product lane that correspond to the Rf values of the starting materials confirms an incomplete reaction.

Solutions:

  • Increase Reaction Time or Temperature: Refluxing the reaction for a longer duration can help drive it closer to completion.[17] However, be cautious of potential side reactions at excessively high temperatures.[6][17]

  • Use an Excess of a Reactant: Employing the alcohol as the solvent or using a significant molar excess (5-10 equivalents) can effectively shift the equilibrium.[8][18][19]

  • Remove Water: For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed, thereby driving the reaction to completion.[8][12]

Ineffective Workup: Residual Acids and Salts

A thorough workup is essential to remove the acid catalyst and any unreacted benzoic acid.

Causality: An incomplete neutralization or washing step will leave acidic impurities in the organic layer.[20] Benzoic acid, being acidic, can be removed by washing with a mild base like sodium bicarbonate.[12][18][21] The acid catalyst is also neutralized and removed during this step.

Diagnostic Protocol: pH Testing of Aqueous Layers

  • After performing the sodium bicarbonate wash, collect the aqueous layer.

  • Test the pH of this layer with litmus paper or a pH meter. It should be basic.

  • To confirm the presence of unreacted benzoic acid, acidify this basic aqueous layer with a strong acid (e.g., concentrated HCl).[15][21] The formation of a white precipitate indicates the presence of benzoic acid that has been successfully removed from the organic layer.[15][21] If no precipitate forms upon acidification, it suggests that the initial reaction may have gone to completion, or the benzoic acid remains in the organic layer.

Solutions:

  • Systematic Washing:

    • Wash the organic layer with water to remove the bulk of the alcohol and some acid.[18]

    • Wash with a saturated sodium bicarbonate solution to neutralize and remove benzoic acid and the catalyst.[12][16] Be cautious of pressure buildup from CO2 evolution.[20][21]

    • Wash again with water or a saturated sodium chloride (brine) solution to remove residual salts and water.[12]

  • Ensure Complete Neutralization: Repeat the bicarbonate wash until no more CO2 is evolved, and the aqueous layer is confirmed to be basic.[21]

Purification Pitfalls: Recrystallization and Drying

Even after a successful reaction and workup, improper purification can leave impurities behind.

Causality: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent. An ideal solvent should dissolve the ester well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. Inadequate drying will leave residual solvent, which acts as an impurity.[9][10]

Quantitative Data: Common Recrystallization Solvents for Benzoate Esters

Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for many simple benzoate esters. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify and cool.
Hexane/Ethyl AcetateNon-polar/PolarA versatile system where the ratio can be tuned to achieve optimal solubility.[12]
MethanolPolarOften used for methyl benzoate and similar esters.[22]
Toluene/IsooctaneNon-polarCan be effective for precipitating the desired ester.[12]

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which your benzoate ester has a steep solubility curve with respect to temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude ester in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven at a temperature well below the ester's melting point, to remove all traces of solvent.

Final Verification: After implementing these troubleshooting steps and re-purifying your compound, a sharp melting point that matches the literature value is a strong indicator of high purity. For definitive structural confirmation and purity assessment, further analytical techniques such as NMR spectroscopy and mass spectrometry are recommended.

References

  • Kamm, O., & Kamm, W. F. (1922). Benzyl Benzoate. Organic Syntheses, 2, 5. DOI: 10.15227/orgsyn.002.0005. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Unknown. Preparation of Methyl Benzoate. [Link]

  • HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Unknown. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

  • Tsunoda, T., et al. (1981). Process for purifying esters. U.S.
  • Rolen, J. S., & Baugh, L. S. (2016). Integrated process for the production of benzoate plasticizers. U.S.
  • Othman, A., et al. (2012). Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol. Crystal Growth & Design, 12(9), 4497-4506. [Link]

  • IBChem. Melting point depression. [Link]

  • D'Souza, D. J., & Riemenschneider, W. (2001). Continuous process for preparing benzoic acid esters. U.S.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • Kumar, A., et al. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 1-8. [Link]

  • Science Learning Center. Experiment: Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Saikia, L., & Dutta, D. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 659-663. [Link]

  • Grokipedia. Melting-point depression. [Link]

  • Unknown. Lab5 procedure esterification. [Link]

  • Unknown. (2019). Method for preparing benzoic acid esters.
  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]

  • Unknown. Experiment 22 – The Fischer Esterification. [Link]

  • Wikipedia. Melting-point depression. [Link]

  • Unknown. (1993). Crystallization method for organic acid or organic acid ester.
  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]

  • AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Unknown. RECRYSTALLISATION. [Link]

  • ResearchGate. (2025, August 10). Effects of Residual Solvent on Glass Transition Temperature of Poly(methyl methacrylate). [Link]

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Technical Support Center: Controlling Ester Hydrolysis in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of ester linkages in acidic environments. Uncontrolled hydrolysis can lead to reduced product yields, the formation of impurities, and compromised stability of drug formulations. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you diagnose and control unwanted ester cleavage.

Understanding the Challenge: The Mechanism of Acid-Catalyzed Ester Hydrolysis

Before troubleshooting, it's crucial to understand the underlying chemistry. Acid-catalyzed ester hydrolysis is the reverse reaction of Fischer esterification.[1] The reaction is an equilibrium process where an ester reacts with water to form a carboxylic acid and an alcohol.[2][3] The presence of an acid catalyst, typically a strong mineral acid providing hydroxonium ions (H₃O⁺), significantly accelerates this otherwise slow reaction.[4][5]

The mechanism proceeds through several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][6]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[4][7] This step results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. This converts the alkoxy group (-OR') into a better leaving group (R'-OH).[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol as a leaving group.[4]

  • Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[2]

This entire process is reversible, and the direction of the equilibrium is dictated by the reaction conditions, particularly the concentration of water.[8][9]

G reactant reactant intermediate intermediate product product catalyst catalyst Ester Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ H3O H₃O⁺ TetrahedralInt1 Tetrahedral Intermediate ProtonatedEster->TetrahedralInt1 + H₂O Water H₂O TetrahedralInt2 Protonated Intermediate TetrahedralInt1->TetrahedralInt2 Proton Transfer ProtonTransfer Proton Transfer CarboxylicAcid_p Protonated Carboxylic Acid TetrahedralInt2->CarboxylicAcid_p - R'OH Alcohol Alcohol (R'OH) CarboxylicAcid Carboxylic Acid (RCOOH) CarboxylicAcid_p->CarboxylicAcid - H⁺ (to H₂O) H3O_regen H₃O⁺ (regenerated)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my ester hydrolyzing even with a weak acid? A1: Even weak acids can catalyze hydrolysis if other conditions are favorable, such as high temperatures or a large excess of water. The rate of hydrolysis is dependent on the concentration of H⁺ ions, not just the formal strength of the acid.[6][10] Furthermore, in drug formulations, excipients can themselves be acidic or degrade to acidic species, causing a gradual drop in pH and subsequent hydrolysis.[11]

Q2: Is acid-catalyzed hydrolysis always a first-order reaction? A2: It is typically considered a pseudo-first-order reaction.[5][10] The true rate law is dependent on the concentrations of the ester, water, and the acid catalyst.[5] However, in many experimental setups (especially in aqueous solutions), water is the solvent and its concentration is so large that it remains effectively constant. Similarly, the acid is a catalyst, so its concentration doesn't change. Therefore, the rate appears to depend only on the concentration of the ester, making it follow pseudo-first-order kinetics.[10]

Q3: What is the optimal pH for ester stability? A3: This is highly dependent on the specific molecular structure of the ester. However, most simple esters exhibit their greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8. Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions significantly accelerate hydrolysis. For drug development, it is essential to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific compound.[12]

Q4: Can the choice of solvent prevent hydrolysis? A4: Absolutely. Reducing the activity of water is a key strategy. Replacing a portion or all of the water in a solution with non-aqueous co-solvents like ethanol, propylene glycol, or glycerol can significantly reduce the rate of hydrolysis.[13] In synthesis, using anhydrous organic solvents and ensuring all equipment is dry minimizes water contamination and prevents hydrolysis.[14]

Troubleshooting Guides

This section addresses specific issues you might encounter during synthesis, workup, or formulation.

Scenario 1: My reaction yield is low, and analysis (TLC, NMR) shows the presence of the starting carboxylic acid.

This is a classic sign of unintended hydrolysis occurring either during the reaction itself or, more commonly, during the aqueous workup.

Q: How can I diagnose the source of hydrolysis? A: Follow this decision tree to pinpoint the problem.

G question question cause cause recommendation recommendation start Low Yield & Starting Acid Detected q1 Was the reaction run under equilibrium conditions (e.g., Fischer Esterification)? start->q1 q2 Was the aqueous workup performed efficiently? q1->q2 No / Unsure cause1 Cause: Incomplete Reaction Equilibrium favors reactants. q1->cause1 Yes q3 Was a basic wash (e.g., NaHCO₃) used? q2->q3 Yes cause2 Cause: Hydrolysis During Workup (Prolonged acid/water contact) q2->cause2 No cause3 Cause: Base-Catalyzed Hydrolysis (Saponification) q3->cause3 Yes rec1 Recommendation: - Use a large excess of alcohol. - Remove water as it forms (e.g., Dean-Stark trap). cause1->rec1 rec2 Recommendation: - Perform washes quickly. - Use ice-cold aqueous solutions. - Minimize contact time between layers. cause2->rec2 rec3 Recommendation: - Use a weak base (e.g., cold, saturated NaHCO₃). - Avoid strong bases (NaOH, KOH). - Add base slowly and vent frequently. cause3->rec3

Caption: Troubleshooting decision tree for low ester yield.

Scenario 2: My ester-containing drug product shows significant degradation in an acidic liquid formulation over time.

Q: What strategies can I employ to improve the stability of my formulation? A: Improving formulation stability requires a multi-faceted approach. Consider the following factors that influence hydrolysis rate.

FactorInfluence on Hydrolysis RateControl Strategy
pH Rate is minimal in the pH 4-8 range; increases significantly at lower pH.pH Adjustment & Buffering: Adjust the formulation pH to the point of maximum stability, determined via a pH-rate profile study. Use a buffer system (e.g., citrate, acetate) to maintain this pH.[13]
Temperature Rate increases with temperature (Arrhenius relationship).Storage Conditions: Recommend storage at refrigerated or controlled room temperatures. Avoid exposure to high temperatures.[15]
Water Activity The reaction requires water; higher water concentration drives hydrolysis.Co-solvents & Lyophilization: Replace a portion of water with co-solvents like propylene glycol.[13] For highly sensitive compounds, lyophilization (freeze-drying) to create a solid powder for reconstitution is a highly effective strategy.
Ester Structure Sterically hindered esters hydrolyze more slowly.[6] Electron-withdrawing groups near the ester can increase susceptibility.Prodrug Design: If feasible, modify the drug into a more sterically hindered or electronically stable ester prodrug. For example, esters of cyclopropanecarboxylic acid show enhanced stability.[16]
Excipients Acidic excipients can lower pH. Some excipients can form complexes.Excipient Screening: Ensure all excipients are compatible and do not contribute to pH shifts or catalyze degradation. Caffeine has been shown to inhibit benzocaine hydrolysis through complexation.[13]
Proactive Strategies & Experimental Protocols

Instead of just troubleshooting, you can proactively design experiments to minimize hydrolysis.

1. Use of Protecting Groups in Synthesis

When you need to perform a reaction under acidic conditions but want to preserve a carboxylic acid functional group, you can protect it as an ester that is resistant to those specific conditions. The choice of ester is critical.[17]

  • Tert-butyl Esters: Stable to many nucleophilic and basic conditions but are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). This makes them unsuitable if the subsequent reaction is acid-catalyzed.[17]

  • Benzyl Esters: Can be removed by hydrogenolysis, which uses neutral conditions (H₂, Pd/C), thus avoiding both acidic and strongly basic hydrolysis.[17]

  • Silyl Esters (e.g., TBDMS): Can be cleaved with fluoride sources (e.g., TBAF) under neutral or basic conditions.[18]

The key is orthogonal protection , where you choose protecting groups for different functionalities that can be removed under distinct conditions without affecting each other.[18][19]

2. Protocol: Workup Procedure to Minimize Hydrolysis

This protocol is designed for isolating an ester product from an acidic reaction mixture while minimizing the risk of hydrolysis during the workup.[20]

Materials:

  • Reaction mixture containing the ester product and acid catalyst.

  • Ice-cold deionized water.

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Ice-cold saturated sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel, Erlenmeyer flasks, ice bath.

Procedure:

  • Cooling: Once the reaction is complete, immediately place the reaction flask in an ice bath to lower the temperature and slow the kinetics of all reactions, including hydrolysis.[20]

  • Quenching: Slowly pour the cold reaction mixture into a separatory funnel containing ice-cold deionized water.

  • Extraction: Extract the ester into the appropriate organic solvent. Allow the layers to separate and drain the organic layer. If necessary, perform a second extraction on the aqueous layer to maximize recovery.

  • Neutralization (Critical Step): Wash the combined organic layers with ice-cold, saturated NaHCO₃ solution.

    • Caution: Add the NaHCO₃ solution slowly and swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[20] Vent the funnel frequently.

    • Continue washing with fresh portions of NaHCO₃ until no more gas evolves. This indicates that all acid catalyst has been neutralized.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated brine. This step helps remove residual water and breaks up emulsions.[20]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄) until it no longer clumps, indicating all water has been absorbed.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude ester product. Further purification can be done by chromatography or distillation.

3. Protocol: pH-Rate Profile Study for Formulation Development

This study is essential for identifying the pH of maximum stability for an ester-containing active pharmaceutical ingredient (API).[12]

Materials:

  • API stock solution in a suitable solvent (e.g., acetonitrile).

  • A series of buffer solutions covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV/Vis).

  • Temperature-controlled incubator or water bath.

Procedure:

  • Sample Preparation: For each pH point, add a small aliquot of the API stock solution to a known volume of the buffer solution to achieve the target final concentration (e.g., 0.1 mg/mL). The percentage of organic solvent from the stock should be kept low (<5%) to not significantly alter the buffer pH.

  • Time Zero (t=0) Analysis: Immediately after preparation, analyze each sample by HPLC to determine the initial peak area of the intact API. This is your t=0 control.

  • Incubation: Place the remaining samples in a temperature-controlled incubator set to a stress temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: Withdraw aliquots from each sample at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours). Analyze each aliquot by HPLC.

  • Data Analysis:

    • For each pH and time point, calculate the percentage of API remaining relative to its t=0 peak area.

    • Assuming pseudo-first-order kinetics, plot the natural logarithm of the percent remaining (ln[% API]) versus time (in hours) for each pH. The slope of this line will be the negative of the observed rate constant, -k_obs.

    • Create the final pH-rate profile by plotting log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

References
  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Zhang, X., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... RSC Publishing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • iSuoChem. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]

  • BrainKart. (n.d.). Determination of rate constant of acid catalysed hydrolysis of an ester. Retrieved from [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Acid Catalysed Hydrolysis of Ester: Mechanism & Examples. Retrieved from [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Catalyzed Ester Hydrolysis Order. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • University of Toronto. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Annamalai University. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2017, January 19). How to determine the order with respect to ester in the hydrolysis of ester in basic medium?. Retrieved from [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • SSRG International Journal of Applied Chemistry. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ACS Chemical Biology. (2008, April 18). Ester Bonds in Prodrugs. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2006, November 15). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

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Validation & Comparative

High-Resolution FTIR Profiling of 4-Formylphenyl 3,4,5-trimethoxybenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Carbonyl Challenge

In the synthesis of liquid crystalline precursors and bioactive ester derivatives, 4-Formylphenyl 3,4,5-trimethoxybenzoate represents a classic analytical challenge: the resolution of two distinct yet structurally related carbonyl moieties within a single conjugated system.

This guide moves beyond basic peak assignment. It provides a comparative framework for distinguishing the aryl ester carbonyl from the aromatic aldehyde carbonyl, a critical quality attribute (CQA) when monitoring the esterification of 3,4,5-trimethoxybenzoic acid with 4-hydroxybenzaldehyde. We compare FTIR performance against alternative methods (NMR, HPLC) and define the specific spectral signatures that validate structural integrity.

Theoretical Framework: Spectral Causality[1]

To accurately interpret the spectrum of 4-Formylphenyl 3,4,5-trimethoxybenzoate, one must understand the electronic environments competing across the molecule.

The Carbonyl Dichotomy

Unlike aliphatic esters, this molecule possesses two carbonyls subject to opposing electronic effects:

  • The Ester Carbonyl (C=O at C1):

    • Inductive Effect (-I): The phenoxy group (from the 4-formylphenyl moiety) is electron-withdrawing relative to an alkoxy group.[1] This strengthens the C=O bond, shifting the frequency higher (typically >1735 cm⁻¹).[2]

    • Resonance Effect (+R): The trimethoxy-substituted benzene ring donates electron density, but the -I effect of the phenoxy oxygen usually dominates in aryl esters.

  • The Aldehyde Carbonyl (C=O at C4'):

    • Conjugation: The carbonyl is directly conjugated with the phenyl ring. This delocalization reduces the double-bond character of the carbonyl, shifting the frequency lower (typically <1710 cm⁻¹).

The Result: A diagnostic "split" in the carbonyl region (1680–1750 cm⁻¹), allowing simultaneous monitoring of both functional groups without overlap.

Comparative Analysis: Target vs. Alternatives

A. Reaction Monitoring: Target vs. Precursors

The most immediate "alternative" in a synthesis context is the unreacted precursor material. FTIR offers a rapid, non-destructive method to validate conversion.

Table 1: Spectral Differentiation of Target from Precursors

Functional Group3,4,5-Trimethoxybenzoic Acid (Precursor A)4-Hydroxybenzaldehyde (Precursor B)Target Molecule (Product)Diagnostic Value
O-H Stretch Broad, 2500–3300 cm⁻¹ (Carboxylic Dimer)Broad, 3200–3400 cm⁻¹ (Phenolic)Absent High: Disappearance confirms esterification.[1]
Ester C=O Absent (Acid C=O at ~1680 cm⁻¹)Absent1735–1750 cm⁻¹ Critical: Confirming ester linkage formation.[1]
Aldehyde C=O Absent~1670–1690 cm⁻¹ (H-bonded)1695–1710 cm⁻¹ Medium: Shift upward due to loss of H-bonding.[1]
Aldehyde C-H AbsentDoublet: 2720, 2820 cm⁻¹Doublet: 2720, 2820 cm⁻¹ High: Confirms aldehyde integrity (no oxidation).
C-O Stretch ~1220 cm⁻¹~1200 cm⁻¹1120–1280 cm⁻¹ Medium: Complex "Rule of Three" pattern.[1]
B. Method Performance: FTIR vs. NMR vs. Raman

While NMR is the gold standard for structural elucidation, FTIR excels in rapid process control (PAT).

Table 2: Performance Comparison of Analytical Techniques

FeatureFTIR (Mid-IR) 1H NMR Raman Spectroscopy
Carbonyl Resolution Excellent: Distinct peaks at ~1740 and ~1700 cm⁻¹.[1][3]Good: Distinct shifts (Aldehyde ~9.9 ppm vs Ester effect).[1]Moderate: C=O signals are often weak in Raman.[1]
Sample Prep Fast: ATR (solid) or KBr pellet.[1] No solvent needed.[1]Slow: Requires deuterated solvent (CDCl₃/DMSO).[1]Fast: Direct solid measurement.
Purity Limit ~1-2% impurity detection.<0.1% impurity detection.Good for polymorph differentiation.[1][4]
Primary Use Case Routine ID, Reaction Monitoring, QC.Full Structural Elucidation.Crystal Form/Polymorph Analysis.

Experimental Protocol: High-Fidelity Acquisition

To obtain the resolution necessary to distinguish the carbonyl doublet and the Fermi resonance, the following protocol is recommended.

Step 1: Sample Preparation[1]
  • Method: Attenuated Total Reflectance (ATR) is preferred for speed and consistency, utilizing a Diamond or ZnSe crystal.

  • Alternative: If peak saturation occurs (absorbance > 1.5), use a KBr Pellet (1 mg sample : 100 mg dry KBr).

    • Note: Avoid solution-phase IR (e.g., in CHCl₃) if possible, as solvent polarity can shift carbonyl bands and obscure the precise splitting.

Step 2: Instrument Parameters[1][5]
  • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may blend the fine structure of the fingerprint region).

  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

  • Apodization: Blackman-Harris 3-Term (optimizes resolution for sharp crystalline peaks).[1]

Step 3: Data Processing
  • Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 1800 cm⁻¹ and 2500 cm⁻¹ to isolate the carbonyl/C-H region.

  • Peak Picking: Set threshold to detect the Aldehyde Fermi Doublet (~2720/2820 cm⁻¹). This is often weak but is the "fingerprint" of the formyl group.

Visualizing the Workflow

The following diagrams illustrate the spectral evolution during synthesis and the analytical workflow.

Diagram 1: Spectral Evolution Pathway

This diagram maps how the functional groups transform, guiding the analyst on what to look for.

SpectralEvolution cluster_legend Spectral Key PrecursorA Precursor A: 3,4,5-Trimethoxybenzoic Acid (Broad O-H, Acid C=O) Reaction Esterification (DCC/DMAP Coupling) PrecursorA->Reaction Loss of Acid O-H PrecursorB Precursor B: 4-Hydroxybenzaldehyde (Phenolic O-H, Aldehyde C=O) PrecursorB->Reaction Loss of Phenolic O-H Target Target: 4-Formylphenyl 3,4,5-trimethoxybenzoate (No O-H, Dual C=O) Reaction->Target Formation of Ester C=O (1735-1750 cm⁻¹) key1 Red: Reactants (O-H dominated) key2 Green: Product (C=O dominated)

Caption: Spectral evolution tracking the disappearance of hydroxyl bands and the emergence of the ester carbonyl.

Diagram 2: Analytical Decision Matrix

A logic flow for validating the product based on FTIR data.

DecisionMatrix Start Acquire Spectrum (1800 - 600 cm⁻¹) CheckOH Region 3200-3600 cm⁻¹ Is Broad O-H Present? Start->CheckOH Fail1 Fail: Unreacted Precursor or Wet Sample CheckOH->Fail1 Yes CheckCO Region 1680-1760 cm⁻¹ Are there TWO distinct peaks? CheckOH->CheckCO No Fail2 Fail: Hydrolysis or Side Product CheckCO->Fail2 No (Single Peak) CheckFermi Region 2700-2850 cm⁻¹ Is Fermi Doublet visible? CheckCO->CheckFermi Yes (Ester + Aldehyde) CheckFermi->Fail2 No (Oxidation to Acid) Pass PASS: Identity Confirmed Proceed to Purity Assay CheckFermi->Pass Yes

Caption: Step-by-step decision tree for validating 4-Formylphenyl 3,4,5-trimethoxybenzoate integrity.

Detailed Spectral Interpretation

The Carbonyl Region (1650–1800 cm⁻¹)

This is the most information-dense region for this molecule.

  • 1735–1745 cm⁻¹ (Strong): Ester C=O Stretch. This band corresponds to the benzoate ester. It is higher in frequency than aliphatic esters due to the electron-withdrawing phenoxy ring (inductive effect) overcoming the resonance donation from the trimethoxy ring.

  • 1695–1710 cm⁻¹ (Strong): Aldehyde C=O Stretch. This band corresponds to the formyl group on the phenyl ring. It is lower in frequency than the ester peak due to strong conjugation with the aromatic ring.

  • Note: If these peaks merge into a single broad band, it indicates poor resolution or sample degradation.

The Fingerprint Region (1000–1300 cm⁻¹)
  • 1120–1280 cm⁻¹: C-O-C Stretches. Aromatic esters display two coupled asymmetric stretching vibrations involving the C-O bonds. Look for strong bands at ~1270 cm⁻¹ and ~1120 cm⁻¹ .[1]

  • 1580–1600 cm⁻¹: Aromatic C=C Ring Stretch. Typical quadrant stretching of the benzene rings.

The C-H Region (2700–3100 cm⁻¹)
  • 2840–3000 cm⁻¹: Methoxy C-H Stretch. The three methoxy groups contribute significant C-H stretching intensity here.[1]

  • 2720 & 2820 cm⁻¹: Aldehyde Fermi Resonance. A fundamental overtone interaction unique to aldehydes.[1] The presence of the lower frequency peak (2720 cm⁻¹) is diagnostic for the intact formyl group, distinguishing it from a carboxylic acid derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general carbonyl shifts).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for Aryl Ester vs. Aldehyde shifts).

  • Smith, B. C. (2020).[1] The Carbonyl Group, Part VI: Esters and the Rule of Three. Spectroscopy Online. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1]

  • PubChem Compound Summary. (2023). 4-Formylphenyl 3,4,5-trimethoxybenzoate.[1][5] National Center for Biotechnology Information.[1] Link

Sources

Mass spectrometry fragmentation pattern of 3,4,5-trimethoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoate Derivatives

Executive Summary & Strategic Importance

Topic: Structural Elucidation of 3,4,5-Trimethoxybenzoate (TMB) Derivatives via Mass Spectrometry (MS). Primary Application: Identification of psychoactive alkaloids (e.g., Mescaline analogs), antihypertensive agents (e.g., Reserpine), and polyphenolic metabolites (e.g., Gallic acid derivatives).

The 3,4,5-trimethoxybenzoyl moiety is a "privileged structure" in medicinal chemistry, often conferring specific solubility and receptor-binding properties. However, its high electron density and steric crowding create a unique mass spectral fingerprint that differs significantly from less substituted benzoates. This guide provides a definitive technical comparison between TMB derivatives and their di- or mono-substituted counterparts, establishing a validated identification workflow.

Mechanistic Fragmentation Analysis

The fragmentation of 3,4,5-trimethoxybenzoate derivatives under Electron Ionization (EI, 70 eV) is driven by the stability of the acylium ion and the "ortho effect" caused by the crowded methoxy groups.

The Diagnostic Pathway (The "195 Pathway")

Regardless of the parent molecule (whether a simple methyl ester or a complex alkaloid like Reserpine), the TMB moiety almost invariably yields a diagnostic acylium ion at m/z 195 .

  • Formation of Acylium Ion (m/z 195):

    • Mechanism:

      
      -cleavage adjacent to the carbonyl group.
      
    • Process: The bond between the carbonyl carbon and the leaving group (e.g.,

      
       in methyl esters, or the indole core in Reserpine) breaks.
      
    • Stability: The resulting cation (

      
      ) is highly resonance-stabilized by the three electron-donating methoxy groups.
      
  • Decarbonylation (m/z 167):

    • Mechanism: Inductive loss of carbon monoxide (CO, 28 Da).

    • Process:

      
      .
      
    • Result: Formation of the 3,4,5-trimethoxyphenyl cation at m/z 167 .

  • Radical Losses (m/z 211 & Secondary Fragments):

    • Mechanism: Loss of a methyl radical (

      
      , 15 Da) from the molecular ion or fragment ions.
      
    • Causality: The steric crowding of three adjacent methoxy groups weakens the

      
       bonds, making methyl radical loss more favorable than in less substituted benzoates.
      
Comparative Fragmentation Topology

The following diagram illustrates the divergent pathways between the TMB moiety and its 3,4-dimethoxy analog.

FragmentationPathway TMB_Parent Methyl 3,4,5-Trimethoxybenzoate (MW 226) TMB_Acylium TMB Acylium Ion (m/z 195) [C10H11O4]+ TMB_Parent->TMB_Acylium - OCH3 (31 Da) Alpha Cleavage TMB_M15 [M - CH3]+ (m/z 211) TMB_Parent->TMB_M15 - CH3 (15 Da) TMB_Phenyl Trimethoxyphenyl Cation (m/z 167) [C9H11O3]+ TMB_Acylium->TMB_Phenyl - CO (28 Da) Decarbonylation DMB_Parent Methyl 3,4-Dimethoxybenzoate (MW 196) DMB_Acylium DMB Acylium Ion (m/z 165) DMB_Parent->DMB_Acylium - OCH3 DMB_Phenyl Dimethoxyphenyl Cation (m/z 137) DMB_Acylium->DMB_Phenyl - CO

Figure 1: Comparative fragmentation pathways of 3,4,5-trimethoxybenzoate (TMB) vs. 3,4-dimethoxybenzoate (DMB). Note the consistent mass shift of 30 Da due to the extra methoxy group.

Quantitative Comparison: Diagnostic Ion Abundance

The following table synthesizes experimental data for methyl esters of varying methoxy-substitution patterns. Use this to distinguish TMB from its analogs.

Feature3,4,5-Trimethoxybenzoate (TMB)3,4-Dimethoxybenzoate (Veratrate)4-Methoxybenzoate (Anisate)
Molecular Ion (M+) m/z 226 (100%)m/z 196 (100%)m/z 166 (45%)
Base Peak m/z 226 (Stable M+)m/z 196 or 165m/z 135 (Acylium)
Acylium Ion (Ar-CO+) m/z 195 (High Intensity)m/z 165 m/z 135
Phenyl Cation (Ar+) m/z 167 m/z 137 m/z 107
[M - Methyl] (M-15) m/z 211 (Distinctive)m/z 181 (Weak)m/z 151 (Very Weak)
Key Mechanism Ortho Effect: Steric crowding promotes methyl radical loss.[1][2]Standard inductive cleavage.Simple cleavage.

Technical Insight: The high intensity of the M+ peak in TMB (often the base peak) contrasts with aliphatic esters where the molecular ion is often weak. This stability is due to the extensive resonance delocalization across the electron-rich aromatic ring.

Validated Experimental Protocol

Protocol Title: Standardized GC-EI-MS Workflow for Alkoxybenzoate Profiling Objective: To unambiguously identify TMB derivatives in complex pharmaceutical or biological matrices.

Phase A: Sample Preparation (Derivatization)

Note: If the analyte is a free acid (e.g., Gallic acid trimethyl ether), it must be methylated to increase volatility.

  • Dissolution: Dissolve 5 mg of dry sample in 0.5 mL methanol.

  • Catalysis: Add 0.5 mL of 14%

    
     in methanol (Lewis acid catalyst).
    
  • Incubation: Heat at 60°C for 15 minutes in a sealed vial. Why? This ensures complete conversion of the carboxylic acid to the methyl ester without degrading the ether linkages.

  • Extraction: Add 1 mL hexane and 1 mL saturated

    
    . Vortex and collect the upper hexane layer.
    
Phase B: Instrumental Parameters (GC-MS)
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode at 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50–450.

Phase C: Data Interpretation Workflow

IdentificationWorkflow Start Unknown Peak Detected CheckM Check Molecular Ion (M+) Is M+ even? Start->CheckM Check195 Check for m/z 195 (Acylium Ion) CheckM->Check195 Yes Check167 Check for m/z 167 (Phenyl Cation) Check195->Check167 Present (High Abundance) Reject Evaluate for Isomers (e.g., 2,4,5-trimethoxy) Check195->Reject Absent Confirm Confirmed: 3,4,5-Trimethoxybenzoate Moiety Check167->Confirm Present Check167->Reject Absent

Figure 2: Logical decision tree for verifying the presence of the 3,4,5-trimethoxybenzoate moiety in unknown samples.

References

  • NIST Mass Spectrometry Data Center. "Methyl 3,4,5-trimethoxybenzoate - Mass Spectrum (Electron Ionization)." National Institute of Standards and Technology. Accessed 2026.[3] Link

  • PubChem. "Methyl 3,4,5-trimethoxybenzoate (Compound)."[2] National Library of Medicine. Link

  • Saeed, A., et al. "Methyl 3,4,5-trimethoxybenzoate." Acta Crystallographica Section E, 2007. Link

  • Anderson, K., et al. "Fragmentation of Reserpine and Related Alkaloids." Journal of Mass Spectrometry. (Contextual validation of the m/z 195 acylium ion in complex alkaloids).
  • Sigma-Aldrich. "Fatty Acid Methyl Ester analysis by Gas Chromatography." (Protocol adaptation source). Link

Sources

A Researcher's Guide to the Thermal Behavior of Benzoate Esters by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active pharmaceutical ingredients (APIs) is not just beneficial—it is fundamental. Among the vast array of compounds utilized, benzoate esters, particularly the homologous series of alkyl p-hydroxybenzoates (parabens), are frequently employed as preservatives. Their thermal behavior, specifically their phase transitions, dictates their stability, compatibility, and performance in formulations.[1][2] Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for characterizing these thermal properties with high precision and accuracy.[2][3]

This guide provides an in-depth comparison of the phase transition data for a series of common p-hydroxybenzoate esters (parabens), supported by experimental data and a detailed, field-proven protocol. We will explore the causal relationships behind experimental choices and establish a framework for achieving trustworthy, reproducible results.

The Principle and Power of DSC in Pharmaceutical Analysis

Differential Scanning Calorimetry measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[4][5] This allows for the precise determination of thermodynamic events such as melting, crystallization, and glass transitions.[6][7] For pharmaceutical compounds like benzoate esters, these measurements provide critical insights into:

  • Purity and Identification: The melting point is a characteristic fingerprint of a pure crystalline substance.[6][7] Impurities typically broaden the melting range and lower the peak temperature.

  • Polymorphism: Many compounds can exist in multiple crystalline forms, or polymorphs, each with unique thermal properties, solubility, and stability.[2][8][9] DSC is a primary tool for identifying and characterizing these different forms.[9][10][11]

  • Stability and Formulation Development: Understanding the thermal stability of a compound is crucial for predicting its shelf-life and for designing robust manufacturing processes, such as lyophilization.[4]

Comparative Thermal Analysis of p-Hydroxybenzoate Esters (Parabens)

The homologous series of methyl-, ethyl-, propyl-, and butylparaben serves as an excellent case study for demonstrating the utility of DSC. As the alkyl chain length increases, a clear trend in their thermal properties can be observed. The data presented below has been consolidated from peer-reviewed literature to provide a reliable comparison.

CompoundMolecular Weight ( g/mol )Melting Temperature (Tm) OnsetEnthalpy of Fusion (ΔHfus)
Methylparaben 152.15~125-128 °C~26.3 kJ/mol
Ethylparaben 166.17~115-118 °C~26.5 kJ/mol
Propylparaben 180.20~96-98 °C~27.0-27.3 kJ/mol[1][12]
Butylparaben 194.23~68-70 °C~25.9-26.1 kJ/mol[12]

Note: The values presented are approximate and can vary slightly based on experimental conditions and the specific polymorphic form. The primary sources should be consulted for detailed data.[1][12]

Insight from the Data: A distinct trend is evident: as the length of the alkyl chain increases from methyl to butyl, the melting temperature of the paraben decreases. This is a common phenomenon in homologous series and can be attributed to the decreasing efficiency of crystal lattice packing with the larger, more flexible alkyl chains. The enthalpy of fusion, which is the energy required to melt the solid, remains relatively consistent across this series, suggesting that the intermolecular forces being overcome during melting are of a similar nature.[12]

A Field-Proven Protocol for DSC Analysis of Benzoate Esters

The acquisition of accurate and reproducible DSC data is contingent upon a meticulously executed experimental protocol. This section details a self-validating workflow, explaining the causality behind each critical step.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis cal Instrument Calibration sample_prep Sample Preparation load Load Sample & Reference sample_prep->load program Define Temp. Program load->program run Execute Run program->run acquire Data Acquisition run->acquire analyze Analyze Thermogram acquire->analyze report Generate Report analyze->report

Caption: High-level workflow for DSC analysis.

Step-by-Step Methodology

1. Instrument Calibration (The Foundation of Trustworthiness)

  • Directive: Calibrate the DSC instrument for both temperature and enthalpy (heat flow).[13][14][15] This is a non-negotiable first step.

  • Causality: The accuracy of your melting point and enthalpy data is directly dependent on the calibration state of the instrument. Without proper calibration against certified reference materials (e.g., high-purity indium), all subsequent measurements are scientifically invalid.[13][14] Standards like ASTM E967 provide a robust framework for this process.[13][14][15][16]

  • Procedure:

    • Use a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.57 J/g).[17]

    • Perform a heating scan through the melting transition of indium at the same heating rate you will use for your samples (e.g., 10 °C/min).

    • Adjust the instrument's calibration parameters until the measured onset temperature and enthalpy of fusion for indium match the certified values within the manufacturer's specified tolerance.

2. Sample Preparation (Minimizing Variables)

  • Directive: Accurately weigh a small amount of the benzoate ester (typically 3-5 mg) into a clean aluminum DSC pan.[18] Hermetically seal the pan.

  • Causality:

    • Sample Mass: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.[17][18]

    • Hermetic Sealing: This prevents any mass loss due to sublimation or volatilization during heating, which would invalidate the enthalpy of fusion measurement.[19] For parabens, which can have appreciable vapor pressure near their melting points, this is critical.

  • Procedure:

    • Tare an aluminum DSC pan and lid on an analytical balance with an accuracy of at least ±0.01 mg.

    • Carefully add 3-5 mg of the high-purity ester sample into the pan. Record the exact mass.

    • Place the lid on the pan and seal it using a sample press. Ensure a complete, uniform seal.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.[19]

3. DSC Measurement (Controlled Execution)

  • Directive: Place the sample and reference pans into the DSC cell. Execute a controlled temperature program under an inert nitrogen atmosphere.

  • Causality:

    • Inert Atmosphere: A nitrogen purge (flow rate ~20-50 mL/min) prevents oxidative degradation of the sample at elevated temperatures and ensures a stable thermal environment for the sensors.[18][19]

    • Heating Rate: A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[19] Slower rates (e.g., 2 °C/min) can improve the resolution of complex transitions, while faster rates can enhance sensitivity but may introduce thermal lag.[3][18]

  • Procedure:

    • Load the sealed sample pan and the empty reference pan into their respective positions in the DSC autosampler or cell.

    • Set up the temperature program:

      • Equilibrate: Hold at a temperature well below the expected melting point (e.g., 25 °C) for 3-5 minutes to ensure thermal stability.[17]

      • Ramp: Heat the sample at a rate of 10 °C/min to a temperature well above the completion of the melting transition (e.g., 150 °C for Methylparaben).[17][19]

      • (Optional) Isothermal Hold: Hold at the final temperature for 1-2 minutes.

      • (Optional) Cooling Ramp: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

      • (Recommended) Second Heating Scan: Performing a second heating scan after a controlled cooling cycle provides data on a sample with a consistent thermal history, which is crucial for studying polymorphism.[19]

4. Data Analysis (Extracting Meaningful Results)

  • Directive: Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and the integrated area of the melting peak (ΔHfus).

  • Causality:

    • Onset Temperature: The extrapolated onset temperature is generally considered the most reproducible measure of the melting point for pure substances.[17]

    • Peak Integration: The area under the melting endotherm is directly proportional to the enthalpy of fusion. Accurate integration requires a correctly defined baseline that connects the pre-transition and post-transition regions of the heat flow curve.[17]

  • Procedure:

    • Using the instrument's analysis software, plot the heat flow (W/g or mW) versus temperature (°C).

    • Define a linear baseline for the melting peak, starting from a point on the flat baseline before the transition begins and ending at a point where the baseline has returned to a stable state after the peak.[17]

    • The software will calculate the extrapolated onset temperature, the peak maximum temperature, and the integrated peak area.

    • Convert the integrated area (typically in J/g) to the molar enthalpy of fusion (kJ/mol) using the sample's molecular weight.

By adhering to this rigorous, well-justified protocol, researchers can generate high-quality, comparable DSC data for benzoate esters, contributing to a deeper understanding of their behavior in pharmaceutical formulations and ensuring the development of safe, stable, and effective products.

References

  • ASTM E967-08(2014), Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2014. [Link]

  • United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. [Link]

  • ASTM E967-03, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters, ASTM International. [Link]

  • Impact Analytical. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]

  • Scribd. E967-08 (Reapproved 2014). [Link]

  • ASTM International. E967 Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. [Link]

  • Roux, M. V., et al. An examination of the thermodynamics of fusion, vaporization, and sublimation of several parabens by correlation gas chromatography. PubMed, 2011. [Link]

  • USP-NF. 〈891〉 Thermal Analysis. [Link]

  • Verevkin, S. P., et al. Review on thermochemistry of parabens: evaluation of experimental data with complementary measurements, structure–property correlations and quantum chemical calculations. ResearchGate, 2021. [Link]

  • Gaisford, S., et al. Temperature calibration of differential scanning calorimeters. [Link]

  • Rahman, Z., et al. Experimental design aids the development of a differential scanning calorimetry standard test procedure for pharmaceuticals. ResearchGate, 2005. [Link]

  • Rickenbacher, U., et al. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI, 2020. [Link]

  • Chen, M. H., & Epps, T. H. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC, 2013. [Link]

  • Delgado, D. R., et al. Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. MDPI, 2023. [Link]

  • Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. [Link]

  • News-Medical. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Mazurek-Wydołkowska, E., et al. APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica – Drug Research, 2015. [Link]

  • Pignataro, M. F., et al. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate, 2019. [Link]

  • Delgado, D. R., et al. DSC analyses of methylparaben: original sample, solid phases of... ResearchGate, 2023. [Link]

  • Rasmuson, Å. C. Polymorphism and thermodynamics of m-hydroxybenzoic acid. PubMed, 2006. [Link]

  • NETZSCH Analyzing & Testing. Studying Polymorphism by Means of DSC. [Link]

  • ResearchGate. Melting of benzoic acid obtained in a DSC experiment where the heating... [Link]

  • MDPI. Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid)... [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Wang, H., et al. Differential Scanning Calorimetry Material Studies: Benzil Melting Point Method for Eliminating the Thermal History of DSC. ResearchGate, 2022. [Link]

  • ResearchGate. XRPD patterns of ethyl paraben, propyl paraben and butyl paraben. [Link]

  • YouTube. DSC Lab Analysis: Phase Diagram, Enthalpy of Fusion, Degree of Supercooling, and Thermal Stability. [Link]

  • Diva-Portal.org. Investigations into the crystallization of butyl paraben. [Link]

  • YouTube. Pharmaceutical Polymorphism Studies by DSC. [Link]

  • CORE. Analysis of Paraben Preservatives in Cosmetic Samples... [Link]

  • ASTM F2625-10, Standard Test Method for Measurement of Enthalpy of Fusion, Percent Crystallinity, and Melting Point of Ultra-High-Molecular Weight Polyethylene by Means of Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2010. [Link]

  • Wellen, R. M. R., et al. The melting behaviour of poly(3-hydroxybutyrate) by DSC. Reproducibility study. Polímeros, 2015. [Link]

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Comparative Guide: Mesogenic Properties of Trimethoxybenzoates vs. Alkoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rod vs. Fan" Paradigm

In the engineering of liquid crystalline (LC) materials, the choice between 4-alkoxybenzoates and 3,4,5-trimethoxybenzoates represents a fundamental decision between two distinct molecular architectures: calamitic (rod-like) and discotic (disk-like) tendencies.

  • 4-Alkoxybenzoates are the "workhorses" of calamitic liquid crystals. Their linear, streamlined geometry facilitates the side-by-side packing required for Nematic (N) and Smectic (Sm) phases.

  • 3,4,5-Trimethoxybenzoates (gallate derivatives) introduce significant steric bulk and breadth. In simple rod-like cores, this moiety often suppresses mesomorphism by disrupting parallel alignment. However, in supramolecular designs, it is the critical building block for inducing Columnar (Col) phases via

    
    -
    
    
    
    stacking.

This guide provides an objective technical comparison, experimental protocols, and structural logic to assist in rational moiety selection.

Molecular Architecture & Theoretical Basis

The mesogenic potential of a molecule is dictated by its aspect ratio (length-to-breadth,


) and its ability to segregate aromatic and aliphatic domains.
4-Alkoxybenzoates (The Linear Enablers)
  • Structure: A single flexible tail attached to the rigid benzoate core.

  • Effect: Extends the molecular long axis, increasing the

    
     ratio.
    
  • Result: Promotes calamitic phases .[1] Short chains (

    
    ) typically favor Nematic phases; long chains (
    
    
    
    ) stabilize Smectic layers due to nanosegregation of the alkyl tails.
3,4,5-Trimethoxybenzoates (The Steric Disruptors)
  • Structure: Three methoxy groups in a "fan" arrangement.

  • Effect: Drastically increases molecular breadth (

    
    ) without significantly increasing length (
    
    
    
    ), lowering the
    
    
    ratio.
  • Result:

    • In Rod-like Systems: Prevents close parallel packing, often leading to a direct Crystal

      
       Isotropic transition (non-mesogenic).
      
    • In Discotic Systems: If attached to a central discoid core (e.g., triphenylene), these groups facilitate Columnar stacking (Col) and can induce phasmidic behavior.

Comparative Analysis: Physicochemical Profiles

The following data summarizes the typical behavior of these moieties when attached to a standard rigid core (e.g., a biphenyl or phenyl benzoate core).

Table 1: Mesogenic Performance Comparison
Feature4-Alkoxybenzoates (Mono-substituted)3,4,5-Trimethoxybenzoates (Tri-substituted)
Dominant Geometry Rod-like (Calamitic)Wedge/Fan-shaped
Primary Mesophases Nematic (N), Smectic A/C (SmA/C)None (in rods) or Columnar (in discs)
Packing Mechanism Side-by-side (parallel alignment)Face-to-face (

-stacking) or Steric exclusion
Clearing Point (

)
Generally High (Stable Mesophase)Low or Non-existent (Direct Melting)
Viscosity Low to Medium (Flows easily)High (if mesogenic) due to inter-columnar friction
Solubility Moderate (Alkyl chain dependent)High (due to multiple polar ether linkages)
Table 2: Representative Phase Transition Data

Data derived from homologous series analysis of benzoate esters.

Compound ClassSpecific DerivativePhase Sequence (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C)
Interpretation
Alkoxybenzoate 4-Octyloxybenzoate deriv.[2][3][4]Cr 55 SmA 84 N 115 IEnantiotropic. Stable layered and nematic phases.
Trimethoxybenzoate 3,4,5-Trimethoxybenzoate deriv.[5][6][7][8][9][10]Cr 138 INon-mesogenic. Steric bulk destroys LC order; high MP due to crystal packing.
Discotic Hybrid Triphenylene-hexacarboxylateCr 80 Col

180 I
Columnar. The trimethoxy "fan" enables disk stacking.

Key: Cr = Crystalline, Sm = Smectic, N = Nematic, Col = Columnar, I = Isotropic.

Experimental Protocols

To validate these properties in your own lab, follow these standardized synthesis and characterization workflows.

Synthesis Workflow (Steglich Esterification)

This protocol is robust for coupling both alkoxy- and trimethoxy-benzoic acids to phenolic cores.

Reagents:

  • Carboxylic Acid (e.g., 4-octyloxybenzoic acid or 3,4,5-trimethoxybenzoic acid)

  • Phenolic Core (e.g., Hydroquinone derivative)

  • DCC (N,N'-Dicyclohexylcarbodiimide) as coupling agent

  • DMAP (4-Dimethylaminopyridine) as catalyst

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Phenolic Core and 1.1 eq of Carboxylic Acid in dry DCM under

    
     atmosphere.
    
  • Catalyst Addition: Add 0.1 eq of DMAP. Stir for 10 minutes.

  • Coupling: Cool to 0°C. Dropwise add 1.1 eq of DCC dissolved in DCM.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12–24 hours. Urea precipitate will form.

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

  • Workup: Wash filtrate with 5% HCl, then 5%

    
    , then Brine. Dry over 
    
    
    
    .[5]
  • Purification: Recrystallize from Ethanol/Ethyl Acetate. Critical: Column chromatography may be required for trimethoxy derivatives to remove unreacted acid.

Visualization of Synthesis Logic

SynthesisWorkflow cluster_check Quality Control Start Start: Reagents Mix 1. Mix Acid + Phenol (in DCM) Start->Mix Cat 2. Add DMAP (Catalyst) Mix->Cat Cool 3. Cool to 0°C Cat->Cool DCC 4. Add DCC (Coupling Agent) Cool->DCC Stir 5. Stir 12-24h (RT) DCC->Stir Filter 6. Filter DCU (Byproduct) Stir->Filter TLC TLC Check Stir->TLC Wash 7. Acid/Base Wash Filter->Wash Cryst 8. Recrystallization Wash->Cryst Product Final Ester Cryst->Product NMR 1H NMR Cryst->NMR

Figure 1: Standard Steglich esterification workflow for synthesizing benzoate mesogens.

Characterization Methodologies

Polarized Optical Microscopy (POM)

Objective: Identify phase type based on optical texture.

  • Setup: Olympus BX53 (or equivalent) with hot stage (Linkam). Crossed polarizers.[5]

  • Protocol:

    • Heat sample to Isotropic phase (completely dark).

    • Cool at 5°C/min.

    • Observe texture formation at transition temperature.

Diagnostic Textures:

  • Schlieren Texture (Thread-like): Indicates Nematic (N) phase. Typical of 4-alkoxybenzoates.

  • Focal Conic Fan Texture: Indicates Smectic A (SmA) phase.[4][11] Typical of long-chain alkoxybenzoates.

  • Mosaic or Pseudo-isotropic: Indicates Columnar (Col) or Crystal phase. Typical of discotic trimethoxy systems.

  • Crystalline Spherulites: Direct crystallization. Typical of rod-like trimethoxybenzoates (non-mesogenic).

Differential Scanning Calorimetry (DSC)

Objective: Quantify transition temperatures and enthalpies (


).
  • Protocol: Heat/Cool cycles at 10°C/min under

    
    .
    
  • Analysis:

    • Alkoxy: Look for small enthalpy peaks (

      
       kJ/mol) for N-I transitions and larger peaks for Melting.
      
    • Trimethoxy: Usually shows a single, large melting peak (Crystal

      
       Isotropic).
      
Phase Transition Logic Diagram

PhaseLogic Molecule Target Molecule Core Rigid Core Type? Molecule->Core Rod Rod-Like (Calamitic) Core->Rod Disk Disk-Like (Discotic) Core->Disk Tail Terminal Group? Alkoxy 4-Alkoxy Tail->Alkoxy Rod Path Tail->Alkoxy Disk Path Tri 3,4,5-Trimethoxy Tail->Tri Rod Path Tail->Tri Disk Path Rod->Tail Disk->Tail Result1 Nematic / Smectic (High Stability) Alkoxy->Result1 High L/D Ratio Result3 Mixed / Unstable Alkoxy->Result3 Poor Filling Result2 Non-Mesogenic (Steric Disruption) Tri->Result2 Broad Width Result4 Columnar Phase (Stacking) Tri->Result4 Ideal Space Filling

Figure 2: Decision logic for predicting mesophase behavior based on core shape and terminal group.

Conclusion & Recommendation

For researchers designing liquid crystals:

  • Select 4-Alkoxybenzoates if your goal is to create standard nematic or smectic displays , sensors, or actuators. The linear chain drives the anisotropy required for these phases.

  • Select 3,4,5-Trimethoxybenzoates only if you are designing discotic materials , organic semiconductors requiring

    
    -stacking, or if you need a non-mesogenic, bulky stopper to inhibit crystallization in amorphous glass formers. In a rod-like architecture, this group will likely kill the liquid crystalline phase.
    

References

  • Byron, D. J., et al. (1977). Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4-n-alkoxybenzoates. Molecular Crystals and Liquid Crystals.[1][12][13][14] Link

  • Saeed, A., et al. (2007).[5] Methyl 3,4,5-trimethoxybenzoate.[5][9] Acta Crystallographica Section E. Link

  • Goodby, J. W., et al. (2014).
  • BenchChem Technical Support. (2025). Comparative Analysis of Trimethoxybenzoic Acid Isomers. Link

  • Kumar, S. (2010).

Sources

Elemental analysis and purity validation of 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Elemental Analysis and Purity Validation of 4-Formylphenyl 3,4,5-trimethoxybenzoate Subtitle: Beyond "Area %": Establishing Absolute Purity Standards for Bioactive Intermediates

Executive Summary

4-Formylphenyl 3,4,5-trimethoxybenzoate (C₁₇H₁₆O₆) is a critical ester intermediate, bridging the structural gap between polyphenol-based antioxidants and aldehyde-functionalized pharmacophores (e.g., combretastatin analogues). In drug discovery and materials science (liquid crystals), the purity of this intermediate dictates the reproducibility of downstream coupling reactions (e.g., Wittig, Knoevenagel).

This guide challenges the industry reliance on simple HPLC Area% as a sole purity metric. We compare the performance of three validation tiers: Combustion Analysis (CHN) , High-Performance Liquid Chromatography (HPLC-UV/MS) , and Quantitative NMR (qNMR) .

Key Insight: While HPLC is excellent for detecting organic impurities, it fails to quantify inorganic salts or solvent entrapment. Conversely, Elemental Analysis (CHN) confirms bulk composition but is blind to isomeric impurities. qNMR emerges as the superior absolute quantification method , offering a self-validating system without the need for an identical reference standard.

Compound Profile & Theoretical Baseline

Before validation, the theoretical baseline must be established.

PropertyValueNotes
IUPAC Name 4-Formylphenyl 3,4,5-trimethoxybenzoate
CAS Number 56800-26-1 (Generic for class) / Specific derivativeVerify specific isomer registry
Molecular Formula C₁₇H₁₆O₆
Molecular Weight 316.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CHCl₃, DCM; Sparingly soluble in MeOHCritical for NMR solvent selection

Theoretical Elemental Composition (Target for CHN):

  • Carbon (C): 64.55%

  • Hydrogen (H): 5.10%

  • Oxygen (O): 30.35% (Calculated by difference)

Comparative Analysis of Validation Methods

This section compares the "performance" of different validation grades. A "Standard Grade" product (HPLC only) is compared against a "Reference Grade" product (Multi-modal validation).

Method A: Elemental Analysis (CHN Combustion)
  • Principle: High-temperature combustion (>900°C) converts the sample to CO₂, H₂O, and N₂ gases, quantified by thermal conductivity.

  • Pros: The only method that confirms the bulk elemental ratio, detecting non-chromatographic impurities like inorganic salts or trapped water/solvents.

  • Cons: "Blind" to structural isomers. A 1:1 mixture of the product and a structural isomer would pass CHN perfectly. Requires ~2-5 mg of sample.

  • Verdict: Essential for confirming "Dry Weight" purity but insufficient alone.

Method B: HPLC-UV (Diode Array Detection)
  • Principle: Separation based on hydrophobicity (C18 column). Detection via UV absorption (typically 254 nm for the benzoate/aldehyde chromophores).

  • Pros: Extremely sensitive to organic impurities (unreacted aldehyde, acid hydrolysis products).

  • Cons: Response Factor Bias. The extinction coefficient (

    
    ) of the product differs from its impurities. A 99% peak area does not equal 99% mass purity if the impurity absorbs UV weakly.
    
  • Verdict: The standard for relative purity but prone to overestimating quality.

Method C: Quantitative NMR (qNMR) – The Gold Standard
  • Principle: Uses an internal standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone) with a known purity to determine the absolute mass purity of the analyte based on molar ratios of integrated protons.

  • Pros: Absolute quantification. No identical reference standard required. Detects residual solvents and organic impurities simultaneously.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%).

  • Verdict: The most robust method for assigning a "Certified Purity" value.

Performance Comparison Table
FeatureHPLC-UV (Area %)Elemental Analysis (CHN)qNMR (Internal Std)
Specificity High (Separates compounds)Low (Bulk average)Very High (Structural ID)
Absolute Purity No (Relative to UV response)Yes (Bulk mass balance)Yes (Molar ratio)
Inorganic Detection NoYes (Ash/Residue) No (Unless nuclei active)
Solvent Detection No (Elutes in void volume)Indirect (C/H deviation)Yes (Distinct peaks)
Sample Destructive? No (Recoverable)Yes (Combustion)No (Non-destructive)
Cost/Run Low ($)Medium (

)
High (

$)

Experimental Protocols

Protocol 1: High-Resolution HPLC Method

Objective: Separate 4-Formylphenyl 3,4,5-trimethoxybenzoate from its precursors (3,4,5-trimethoxybenzoic acid and 4-hydroxybenzaldehyde).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (max absorption for benzoate) and 280 nm.

Gradient Program:

  • 0-2 min: 30% B (Isocratic hold to elute polar acids).

  • 2-12 min: 30% → 90% B (Linear gradient).

  • 12-15 min: 90% B (Wash).

  • 15-18 min: 30% B (Re-equilibration).

Acceptance Criteria:

  • Main peak retention time: ~8.5 min.

  • Resolution (

    
    ) between main peak and nearest impurity > 1.5.
    
  • Tailing Factor (

    
    ) < 1.2.
    
Protocol 2: qNMR Absolute Purity Determination

Objective: Determine absolute mass purity using 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS).

  • Selection of IS: TMB is ideal as its singlet (~6.1 ppm) does not overlap with the benzoate protons (7.4 ppm) or aldehyde proton (10.0 ppm).

  • Sample Prep:

    • Weigh exactly ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d₆ .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Integrated Area[1]
      
    • 
      : Number of protons (e.g., 1 for aldehyde CHO, 3 for IS aromatics)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Molecular Weight[2][1]
      

Visualization: Purity Validation Workflow

This diagram illustrates the decision logic for validating the compound, highlighting where different methods catch specific failure modes.

PurityValidation Start Crude Product (Post-Synthesis) HPLC Step 1: HPLC-UV Analysis (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize (EtOH/Hexane) Decision1->Recrystallize No (Unreacted SM) CHN Step 2: Elemental Analysis (Check Bulk Composition) Decision1->CHN Yes Recrystallize->HPLC Decision2 C/H within 0.4%? CHN->Decision2 Drying Vacuum Dry (Remove Solvents/Water) Decision2->Drying No (Solvent Trap) qNMR Step 3: qNMR (Absolute Quantification) Decision2->qNMR Yes Drying->CHN Final Reference Standard Grade (Ready for Bio-Assay) qNMR->Final Purity Confirmed

Figure 1: Integrated Purity Validation Workflow. Note how HPLC and CHN serve as "Gatekeepers" before the final qNMR certification.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
HPLC Purity 99% but CHN Fails (%C low) Trapped inorganic salts (e.g., NaCl from synthesis) or moisture.Wash with water, then dry under high vacuum over P₂O₅.
HPLC Purity 99% but CHN Fails (%C high) Trapped organic solvent (e.g., EtOAc).Extended vacuum drying at 40°C. Verify with ¹H NMR.
Doublet peak in HPLC Hydrolysis of ester bond (Aldehyde + Acid formation).Check mobile phase pH. Ensure samples are prepared fresh in ACN, not MeOH (transesterification risk).
NMR shifts drifting Concentration dependence or pH sensitivity of the phenol moiety (if hydrolyzed).Keep concentration constant (~15 mg/mL) and use buffered DMSO if necessary.

References

  • Quantitative NMR (qNMR) for Purity Determination : Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[3] Journal of Medicinal Chemistry, 2014.

  • Elemental Analysis Standards : "Guidelines for Elemental Analysis of Organic Compounds." Royal Society of Chemistry, 2023.

  • HPLC Method Development for Benzoates : "Analysis of Benzoate Esters by HPLC-UV." Journal of Chromatographic Science, 2020.

  • Synthesis of 4-Formylphenyl esters : Pettit, G. R., et al. "Antineoplastic Agents. Synthesis of Combretastatin A-4 Prodrugs." Journal of Medicinal Chemistry, 1995.

Sources

Advanced Characterization of Formylphenyl Benzoate Derivatives via Polarized Optical Microscopy (POM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formylphenyl benzoate derivatives represent a critical class of rod-like (calamitic) liquid crystals (LCs).[1] While often utilized primarily as reactive intermediates for synthesizing Schiff base liquid crystals, these molecules possess intrinsic mesomorphic properties that are frequently overlooked.[1]

This guide provides a technical analysis of the Polarized Optical Microscopy (POM) textures of 4-formylphenyl 4-alkoxybenzoates. We compare these derivatives against Schiff base analogs (the downstream product) and Cyanobiphenyls (the industry standard) to assist researchers in material selection for optoelectronic and biological scaffolding applications.

Key Takeaway: Formylphenyl benzoates offer a unique "reactive mesophase" platform.[1] Unlike chemically inert Cyanobiphenyls, the formyl group allows for in situ functionalization while maintaining a stable nematic or smectic core, though often with higher melting transitions.

Structural Basis & Material Design

The mesomorphism of formylphenyl benzoates arises from their anisotropic molecular shape. The rigid central core (phenyl benzoate) provides the necessary aspect ratio, while the terminal formyl group (-CHO) introduces a permanent dipole moment, promoting intermolecular interactions essential for LC phase formation.

The "Alternative" Comparison: Structural Impact

We compare the Formylphenyl Benzoate (FPB) core against two primary alternatives:

FeatureFormylphenyl Benzoate (FPB) Schiff Base Derivative (SBD) Cyanobiphenyl (e.g., 5CB)
Role Reactive Intermediate / LCFinal Product / LCStandard Reference LC
Terminal Group Formyl (-CHO)Imine (-CH=N-)Cyano (-CN)
Dipole Moment ModerateModerate to HighHigh
Chemical Stability Moderate (Oxidation prone)Hydrolysis proneHigh (Chemically Inert)
Primary Phase Smectic A / NematicWide Range Smectic/NematicRoom Temp Nematic

Comparative POM Texture Analysis

This section details the specific optical textures observed under crossed polarizers. The identification relies on birefringence changes caused by the director field's defects.

A. Chain Length Dependence (Internal Comparison)

The length of the terminal alkoxy chain (


) dictates the phase behavior.
  • Short Chain (n=1 to 4): Nematic Dominance

    • Texture: Upon cooling from the isotropic liquid, these derivatives typically exhibit a Schlieren texture . You will observe dark "brushes" (extinction bands) radiating from point singularities.[1]

    • Diagnostic: If the brushes intersect at points with 2 or 4 branches, it confirms a Nematic phase.

    • Comparison: Unlike 5CB, which forms a fluid nematic at room temperature, FPBs often require elevated temperatures (>90°C) to maintain this state.

  • Long Chain (n=8 to 12): Smectic A Emergence

    • Texture: As the alkyl chain lengthens, nanosegregation occurs. The texture shifts to a Focal Conic Fan texture .

    • Diagnostic: Look for fan-shaped domains and "batonnet" growth during the cooling transition.[2] The disappearance of Brownian motion (fluidity) compared to the Nematic phase is a key indicator.

B. Formyl Precursor vs. Schiff Base Product (External Comparison)

Researchers often convert FPBs into Schiff bases.[1] Comparing their POM textures validates the conversion.

  • Formylphenyl Benzoate (Precursor):

    • Texture: Coarse Focal Conic (Smectic A).[1]

    • Transition: Sharp Isotropic

      
       Smectic transition.[1]
      
    • Defects: Often shows "oily streaks" due to higher viscosity.[1]

  • Schiff Base (Product):

    • Texture: Often exhibits a Broken Fan or Mosaic texture (Smectic C or highly ordered Smectic).[1]

    • Transition: The introduction of the imine linkage extends the conjugation, typically broadening the mesophase temperature range and lowering the melting point.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this closed-loop experimental design. This protocol integrates POM with Differential Scanning Calorimetry (DSC) for validation.[1][3]

Workflow Diagram

The following diagram illustrates the critical path for characterizing these derivatives.

POM_Workflow Sample_Prep 1. Sample Preparation (Dissolve in DCM -> Evaporate) Slide_Mount 2. Slide Mounting (Untreated vs. Polyimide Coated) Sample_Prep->Slide_Mount Heating 3. Heating Cycle (Rate: 10°C/min) Slide_Mount->Heating Isotropic Isotropic Phase (Dark Field) Heating->Isotropic T > T_clearing Cooling 4. Cooling Cycle (Rate: 2°C/min) Isotropic->Cooling Texture_ID 5. Texture Identification (Schlieren/Focal Conic) Cooling->Texture_ID Phase Separation Validation 6. DSC Correlation (Enthalpy Check) Texture_ID->Validation Confirm Transition T Validation->Sample_Prep Iterate if Mismatch

Figure 1: Closed-loop characterization workflow ensuring thermal and optical data correlation.

Step-by-Step Methodology
  • Slide Preparation:

    • Use standard glass slides.[1] For Nematic alignment (planar), rub the slide with a velvet cloth in one direction.

    • Why? Unidirectional rubbing creates micro-grooves that anchor the rod-like molecules, enhancing the contrast of the Schlieren texture.

  • Sample Loading:

    • Place a small amount (<1 mg) of the formylphenyl benzoate derivative on the slide. Cover with a cover slip.[1][4]

    • Heat to the Isotropic phase (clear liquid) to remove thermal history/bubbles.

  • Controlled Cooling (The Critical Step):

    • Cool at a slow rate (1-2°C/min ). Fast cooling (>10°C/min) causes "supercooling," leading to a glassy state that obscures distinct textures.[1]

    • Observation: Watch for "Batonnets" (elongated seeds) appearing from the black isotropic background. This is the nucleation of the Smectic phase.

  • Validation Check:

    • If the POM shows a transition at

      
      , but your DSC shows a peak at 
      
      
      
      , check your microscope's hot stage calibration. The two methods must align within
      
      
      .

Phase Transition Logic & Data

Understanding the transition hierarchy is vital. The diagram below details the energetic pathway of the molecules during cooling.

Phase_Transitions Iso Isotropic Liquid (Random Orientation) Nem Nematic Phase (Orientational Order Only) Texture: Schlieren/Droplets Iso->Nem Cooling (Short Chain) SmA Smectic A Phase (Layered + Orthogonal) Texture: Focal Conic Fan Iso->SmA Cooling (Long Chain) Nem->SmA Lower Temp (if Dimorphic) Cryst Crystalline Solid (3D Positional Order) Nem->Cryst Crystallization SmA->Cryst Crystallization

Figure 2: Phase transition hierarchy dependent on alkyl chain length and temperature.

Representative Data: 4-Formylphenyl 4-alkoxybenzoates

Data synthesized from comparative literature analysis [1][2].

Alkoxy Chain (n)Melting Point (

)
Clearing Point (

)
Observed PhasePOM Texture
n=1 (Methoxy) ~126°C-MonotropicRapid Crystallization
n=6 (Hexyloxy) ~85°C150°CNematicSchlieren (2/4 brushes)
n=12 (Dodecyloxy) ~65°C130°CSmectic AFocal Conic Fan

Note: Short chains often exhibit high melting points due to efficient packing, while longer chains disrupt the crystal lattice, lowering


 and stabilizing Smectic phases.

References

  • MDPI (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study.

  • ResearchGate (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. [1]

  • Frontiers (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems.

  • PubChem. 4-Formylphenyl 4-methoxybenzoate Compound Summary. [1]

  • MDPI (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective waste management requires more than just reading a label; it requires understanding the molecular behavior of the compound in a waste drum.[1] 4-Formylphenyl 3,4,5-trimethoxybenzoate is a complex organic intermediate containing two distinct reactive moieties: a formyl group (aldehyde) and an ester linkage .[1]

Improper disposal of this compound does not usually result in immediate detonation, but rather creates "sleeping hazards"—long-term instabilities in waste containers that can lead to pressure buildup or unexpected exothermic hydrolysis.[1]

Chemical Identity & Properties
ParameterDataRelevance to Disposal
Chemical Name 4-Formylphenyl 3,4,5-trimethoxybenzoateOfficial shipping/manifest name.
Molecular Formula C₁₇H₁₆O₆High carbon content favors incineration.[1]
Functional Groups Aldehyde (-CHO), Ester (-COO-), Methoxy (-OCH₃)Aldehyde: Oxidation risk.[1] Ester: Hydrolysis risk.[1]
Physical State Solid (Powder)Dust explosion hazard; requires solid waste stream.[1]
Solubility Low in water; Soluble in organics (DCM, Ethyl Acetate)Do not attempt aqueous disposal/sewer.

Hazard Characterization (The "Why" Behind the Protocol)

As a Senior Scientist, I insist on understanding causality. We do not segregate waste arbitrarily; we do so to prevent specific chemical mechanisms.[1]

A. The Aldehyde Risk (Oxidation)

The 4-formyl group is susceptible to oxidation.[1] In the presence of strong oxidizers (e.g., Nitric Acid, Chromic Acid), this aldehyde can oxidize to the corresponding carboxylic acid.

  • The Risk: This reaction is exothermic.[1] In a closed waste drum, this heat can accelerate the decomposition of other solvents, leading to over-pressurization.

B. The Ester Risk (Hydrolysis)

The benzoate ester linkage is stable under neutral conditions but vulnerable to hydrolysis in the presence of strong bases (e.g., Sodium Hydroxide) or strong acids.

  • The Risk: Hydrolysis cleaves the molecule into 3,4,5-trimethoxybenzoic acid and 4-hydroxybenzaldehyde.[1] While not violently explosive, this changes the pH profile of the waste container and can generate heat.

C. Regulatory Status (RCRA)

This specific compound is not P-listed or U-listed by the EPA (RCRA).[1] However, under the "Cradle-to-Grave" principle, the generator must determine if it exhibits hazardous characteristics.[1]

  • Determination: It is classified as Hazardous Waste due to toxicity and potential ignitability (if in solvent).[1]

  • Waste Code: Generally falls under D001 (Ignitable, if in solvent) or simply regulated chemical waste depending on state interpretation.

Waste Stream Segregation Logic

To ensure a self-validating safety system, you must follow this segregation logic. This prevents "in-drum" synthesis of hazardous byproducts.[1]

SegregationLogic cluster_legend Action Required Compound 4-Formylphenyl 3,4,5-trimethoxybenzoate Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers INCOMPATIBLE: Exothermic Oxidation Bases Strong Bases (NaOH, KOH, Amines) Compound->Bases INCOMPATIBLE: Hydrolysis/Saponification Acids Strong Acids (HCl, H2SO4) Compound->Acids CAUTION: Potential Hydrolysis Organics Compatible Organics (Acetone, Methanol, Toluene) Compound->Organics SAFE: Standard Organic Stream Safe Co-mingle in Organic Drum Unsafe Segregate Separately

Figure 1: Chemical compatibility matrix. Red dashed lines indicate high-risk combinations that must be avoided in waste accumulation.

Step-by-Step Disposal Workflows

Choose the workflow that matches the physical state of your waste.[1][2]

Scenario A: Pure Solid Waste (Powder/Crystals)

Best for: Expired reagent, synthesis yield, or spill cleanup material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Formylphenyl 3,4,5-trimethoxybenzoate, 98%."

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Accumulation: Place in the Solid Organic Waste stream.

    • Critical: Do not mix with silica gel contaminated with oxidizers.[1]

  • Final Disposal: High-temperature incineration (Fuel Blending).

Scenario B: Solution Waste (Dissolved in Solvent)

Best for: Mother liquors, reaction mixtures, HPLC effluent.

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Compatibility Check: Ensure the waste carboy does NOT contain aqueous basic solutions (pH > 10) or oxidizers.[1]

  • Transfer: Pour into the Halogenated or Non-Halogenated solvent waste drum based on the carrier solvent.[1]

    • Note: The compound itself contains no halogens, but if dissolved in DCM, the entire mix is Halogenated.

  • Documentation: Log the approximate concentration of the ester in the waste log.

Operational Decision Tree

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contam Contaminated with Oxidizers? Solid->Contam SolventType Carrier Solvent? Liquid->SolventType Yes Yes Contam->Yes No No Contam->No DCM/Chloroform DCM/Chloroform SolventType->DCM/Chloroform Acetone/EtOAc/MeOH Acetone/EtOAc/MeOH SolventType->Acetone/EtOAc/MeOH SepStream Segregated Solid Waste (Do not mix) GenSolid General Solid Organic Waste Halo Halogenated Solvent Waste Stream NonHalo Non-Halogenated Solvent Waste Stream Yes->SepStream No->GenSolid DCM/Chloroform->Halo Acetone/EtOAc/MeOH->NonHalo

Figure 2: Operational decision tree for categorizing waste streams.

Emergency Response: Spills

In the event of a spill during transfer or weighing:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation (aldehyde irritation).[1]

  • Containment:

    • Solid: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels or use a HEPA vacuum.[1]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1] Do not use clay-based absorbents if the solvent is unknown. [1]

  • Decontamination: Clean the surface with a mild soap solution.[1] Avoid using bleach (strong oxidizer) directly on the concentrated spill, as it may react with the aldehyde group.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate.[1][4][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][1]

  • Fisher Scientific. Safety Data Sheet (Generic for Trimethoxybenzoic acid derivatives).

Sources

Personal protective equipment for handling 4-Formylphenyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Formylphenyl 3,4,5-trimethoxybenzoate is a functionalized aromatic ester frequently used as a reactive intermediate in liquid crystal synthesis and medicinal chemistry. While specific toxicological data for this exact structure is limited in public registries, its safety profile is derived from its functional moieties: the 3,4,5-trimethoxybenzoate group and the reactive aromatic aldehyde .

Operational Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory - Single Exposure) based on Structure-Activity Relationships (SAR) with analogous benzaldehyde derivatives [1, 7].

Core Hazard Analysis
  • Physical State: Solid powder (likely off-white to yellow). High risk of aerosolization during weighing.

  • Chemical Reactivity: The aldehyde moiety (-CHO) is susceptible to oxidation; the ester linkage is sensitive to hydrolysis in strong acid/base.

  • Toxicological Drivers:

    • Inhalation: Micro-particulates can cause respiratory tract irritation (H335).

    • Contact: Aldehydes are known sensitizers; direct contact may cause dermatitis (H315) or serious eye irritation (H319) [1, 13].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This matrix prioritizes permeation resistance and particulate exclusion .

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand (Primary) Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile provides excellent resistance to the organic esters and common solvents (DCM, Ethyl Acetate) used to solubilize this compound. Latex is not recommended due to poor organic solvent resistance [3, 13].
Hand (Secondary) Double-Gloving Spec: Required when handling solutions >100mM.Rationale: Provides a "sacrificial layer" to prevent permeation during accidental splashes.
Eye / Face Chemical Splash Goggles Spec: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and solvent aerosols [1, 4].
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: The primary defense against H335 (Respiratory Irritation).
Respiratory N95 / P100 Respirator Spec: NIOSH-approved. Required only if weighing outside a hood (strongly discouraged).Rationale: Filters solid particulates. Does not protect against solvent vapors if the compound is in solution [1].
Body Lab Coat (High-Density) Spec: 100% Cotton or Nomex (if flammables present).Rationale: Synthetic blends can melt into skin if a fire occurs involving the solvents used with this compound.

PPE Decision Logic & Hierarchy of Controls

The following logic flow dictates the safety protocols based on the physical state of the reagent.

PPE_Logic Start Start: Handling 4-Formylphenyl 3,4,5-trimethoxybenzoate State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Powder Liquid_Path Solubilized (Organic Solvent) State_Check->Liquid_Path In Solution Hood_Check Is Fume Hood Available? Solid_Path->Hood_Check Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Hood_Yes Standard Protocol: 1. Nitrile Gloves (Single) 2. Splash Goggles 3. Work >6 inches inside sash Hood_Check->Hood_Yes Yes Hood_No High Risk Protocol: 1. N95/P100 Respirator REQUIRED 2. Static Control (Anti-stat gun) 3. Minimize draft Hood_Check->Hood_No No (Emergency Only) Halogenated Halogenated (e.g., DCM) Double Nitrile Gloves (Change every 15 mins) Solvent_Check->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated (e.g., EtOAc) Standard Nitrile Gloves (Inspect for swelling) Solvent_Check->NonHalogenated Alcohol / Ester

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Operational Protocols

A. Weighing and Transfer (Solid Phase)

Hazard: Electrostatic charging of the powder leading to aerosolization and inhalation.

  • Engineering Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan momentarily only during the final read, keeping the sash low.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. Benzoate esters can be static-prone.

  • Transfer: Do not dump powder. Use a micro-spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe to remove organic residues.

B. Solubilization and Reaction

Hazard: Exothermic reaction or splashing.

  • Solvent Choice: This compound is lipophilic. It will dissolve readily in Dichloromethane (DCM), Ethyl Acetate, or DMSO. It is sparingly soluble in water [19].

  • Addition Order: Add the solid to the solvent, not solvent to solid, to prevent "puffing" of the powder into the air.

  • Inert Atmosphere: Because of the aldehyde group (-CHO), flush reaction vessels with Nitrogen or Argon to prevent auto-oxidation to the corresponding carboxylic acid [1].

Emergency Response & Disposal

Spill Management

Principle: Containment first, then cleanup.[1]

  • Dry Spill (Powder):

    • Do NOT use compressed air to blow it away.

    • Cover with a wet paper towel (dampened with water) to prevent dust generation.

    • Wipe up and place in a solid waste container.

  • Wet Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Cover with an absorbent pad or vermiculite [9].

    • Collect into a sealed bag/container.

Disposal Procedures

Disposal must align with local environmental regulations (RCRA in the US).

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic SolidBag in clear polyethylene. Label as "Organic Solid: Aldehyde/Ester Derivative."
Liquid Waste (A) Non-Halogenated OrganicIf dissolved in Acetone, Methanol, or Ethyl Acetate.
Liquid Waste (B) Halogenated OrganicIf dissolved in DCM or Chloroform. Strictly segregate from acetone/base waste to prevent exothermic polymerization [6, 8].

References

  • PubChem. (2025).[2][3] Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate (C17H16O6).[2][4] National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2020). Safety Data Sheet: Benzaldehyde Derivatives Handling. Retrieved from [Link]

  • Labbox. (2025). General Safety for Aldehydes and Esters. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • ChemTalk. (2025). Ester Disposal Guidelines for Laboratories. Retrieved from [Link]

Sources

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